molecular formula C3H2I2N2 B100139 2,4-diiodo-1H-imidazole CAS No. 19198-80-2

2,4-diiodo-1H-imidazole

Cat. No.: B100139
CAS No.: 19198-80-2
M. Wt: 319.87 g/mol
InChI Key: VZSKMIVGFKARLQ-UHFFFAOYSA-N
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Description

2,4-diiodo-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C3H2I2N2 and its molecular weight is 319.87 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diiodo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2I2N2/c4-2-1-6-3(5)7-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSKMIVGFKARLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501398
Record name 2,5-Diiodo-1H-imidazole
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Molecular Weight

319.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19198-80-2
Record name 2,5-Diiodo-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19198-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diiodo-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Diiodo-1H-imidazole from Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to produce 2,4-diiodo-1H-imidazole, a valuable building block in medicinal chemistry, from readily available imidazole. Due to the inherent reactivity of the imidazole ring, which favors electrophilic substitution at the C4 and C5 positions, a direct, one-pot synthesis of the 2,4-diiodo isomer is challenging. Therefore, this guide outlines a strategic multi-step synthesis designed to achieve the desired regioselectivity. The described methodology involves an initial selective iodination to form 4-iodo-1H-imidazole, followed by a protection-iodination-deprotection sequence to introduce the second iodine atom at the C2 position.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound. Please note that yields are representative and can vary based on experimental conditions and scale.

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1Mono-iodinationImidazoleIodine, Sodium Hydroxide, Sodium Iodide4-iodo-1H-imidazole70-80%
2N-Protection4-iodo-1H-imidazoleDi-tert-butyl dicarbonate (Boc₂O), Triethylamine1-Boc-4-iodo-1H-imidazole90-95%
3C2-Iodination1-Boc-4-iodo-1H-imidazolen-Butyllithium, Iodine1-Boc-2,4-diiodo-1H-imidazole60-70%
4Deprotection1-Boc-2,4-diiodo-1H-imidazoleTrifluoroacetic acid (TFA)This compound>95%

Experimental Protocols

Step 1: Synthesis of 4-iodo-1H-imidazole

This procedure details the regioselective mono-iodination of imidazole at the C4 position.

Materials:

  • Imidazole

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Sodium Iodide (NaI)

  • Deionized Water

  • Hydrochloric Acid (HCl, concentrated)

  • Ethyl Acetate

  • Isopropanol

  • n-Hexane

Procedure:

  • Preparation of the Imidazole Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in deionized water. Cool the solution to room temperature. To this, add imidazole (1.0 eq) and stir until completely dissolved.

  • Preparation of the Iodine Solution: In a separate flask, dissolve sodium iodide (0.4 eq) in deionized water. To this solution, add iodine (0.25 eq) and stir until the iodine has fully dissolved. The formation of the triiodide ion (I₃⁻) in situ enhances the solubility of iodine in the aqueous medium.

  • Reaction: Cool the imidazole solution to 0 °C in an ice-water bath. Slowly add the iodine solution dropwise to the stirring imidazole solution over a period of 1-2 hours, ensuring the temperature is maintained at 0 °C.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete, carefully neutralize the mixture to a pH of 7-8 with concentrated hydrochloric acid. This will cause the product to precipitate out of the solution as a white solid.

  • Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. The crude 4-iodo-1H-imidazole can be further purified by recrystallization from a mixture of isopropanol and n-hexane to yield a white crystalline solid.[1][2][3]

Step 2: N-Protection of 4-iodo-1H-imidazole

To facilitate selective iodination at the C2 position, the N1 position of 4-iodo-1H-imidazole is protected with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 4-iodo-1H-imidazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve 4-iodo-1H-imidazole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq) dissolved in a small amount of dichloromethane.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-Boc-4-iodo-1H-imidazole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 3: C2-Iodination of 1-Boc-4-iodo-1H-imidazole

This step involves the deprotonation of the C2 position followed by quenching with iodine to introduce the second iodine atom.

Materials:

  • 1-Boc-4-iodo-1H-imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 1-Boc-4-iodo-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

  • Iodination: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-Boc-2,4-diiodo-1H-imidazole can be purified by column chromatography.

Step 4: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to afford the target compound.

Materials:

  • 1-Boc-2,4-diiodo-1H-imidazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction: Dissolve 1-Boc-2,4-diiodo-1H-imidazole (1.0 eq) in dichloromethane. Add trifluoroacetic acid (5-10 eq) and stir the mixture at room temperature for 1-2 hours.

  • Work-up: Monitor the deprotection by TLC. Once complete, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization.

Mandatory Visualizations

Synthesis_Workflow imidazole Imidazole step1 Step 1: Mono-iodination (I₂, NaOH, NaI) imidazole->step1 iodoimidazole 4-iodo-1H-imidazole step1->iodoimidazole step2 Step 2: N-Protection (Boc₂O, TEA) iodoimidazole->step2 protected_iodo 1-Boc-4-iodo-1H-imidazole step2->protected_iodo step3 Step 3: C2-Iodination (n-BuLi, I₂) protected_iodo->step3 protected_diiodo 1-Boc-2,4-diiodo-1H-imidazole step3->protected_diiodo step4 Step 4: Deprotection (TFA) protected_diiodo->step4 diiodoimidazole This compound step4->diiodoimidazole

Caption: Multi-step synthesis workflow for this compound.

Logical_Relationship cluster_challenges Challenges in Direct Iodination cluster_strategy Synthetic Strategy C4_C5 High reactivity at C4/C5 positions regioselective_mono Regioselective mono-iodination at C4 C4_C5->regioselective_mono Addressed by over_iodination Formation of poly-iodinated species over_iodination->regioselective_mono Controlled by protection N-protection to direct C2-substitution regioselective_mono->protection selective_C2_iodination Selective C2-iodination protection->selective_C2_iodination deprotection Final deprotection selective_C2_iodination->deprotection

Caption: Logical approach to overcome challenges in the synthesis.

References

A Technical Guide to 2,4-diiodo-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4-diiodo-1H-imidazole for researchers, scientists, and drug development professionals. The document details its chemical properties, provides a representative experimental protocol for its synthesis, and illustrates its role as a versatile intermediate in the synthesis of potentially bioactive molecules.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 19198-80-2
Molecular Formula C₃H₂I₂N₂
Molecular Weight 319.87 g/mol
Appearance Off-white to pale yellow solid
Storage Conditions Sealed in dry, 2-8°C

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself. Instead, it serves as a crucial building block in medicinal chemistry. The imidazole scaffold is a "privileged structure," appearing in numerous approved drugs. The two iodine atoms on the imidazole ring are key reactive sites, allowing for the introduction of diverse chemical moieties through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This enables the creation of large libraries of novel compounds that can be screened for various biological activities, including potential anticancer, antifungal, and kinase inhibitory properties.

The following diagram illustrates the logical workflow of utilizing this compound as a synthetic intermediate in a drug discovery program.

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis & Modification cluster_screening Biological Evaluation cluster_development Preclinical & Clinical Development start This compound (Building Block) reactions Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->reactions Introduce diverse substituents derivatives Library of Novel Imidazole Derivatives reactions->derivatives screening High-Throughput Screening (HTS) derivatives->screening Screen for activity targets Biological Targets (e.g., Kinases, Receptors) screening->targets leads Hit/Lead Compounds screening->leads optimization Lead Optimization leads->optimization therapeutic Potential Therapeutic Agent optimization->therapeutic

Drug discovery workflow using this compound.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively published under this specific name, a general and representative method involves the direct iodination of imidazole. The following is an adapted protocol for the synthesis of diiodoimidazole derivatives.

Synthesis of Diiodoimidazole via Direct Iodination (Adapted Method)

This method involves the reaction of imidazole with an excess of iodine in an alkaline solution. The challenge in this synthesis is controlling the regioselectivity, as mono-, di-, and tri-iodinated products can form.

Materials:

  • Imidazole

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Sodium Iodide (NaI) (to aid in iodine dissolution)

  • Water (H₂O)

  • Isopropanol

  • n-Hexane

  • Hydrochloric Acid (HCl) for pH adjustment

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Ice bath

Procedure:

  • Preparation of Alkaline Imidazole Solution: In a round-bottom flask, dissolve sodium hydroxide in water and cool the solution to room temperature. Add imidazole and stir until it is completely dissolved. Cool the flask in an ice bath to 0°C.

  • Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide in water, then add iodine and stir until the iodine has dissolved.

  • Reaction: Slowly add the iodine solution dropwise to the stirring, cooled imidazole solution. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, adjust the pH of the mixture to approximately 7-9 with dilute hydrochloric acid. A precipitate, the crude diiodoimidazole product, should form.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification: The crude solid is then purified by recrystallization. A common solvent system for this is a mixture of isopropanol and n-hexane.

The following diagram provides a simplified visual representation of this experimental workflow.

SynthesisWorkflow cluster_prep Preparation of Reactants cluster_reaction Reaction cluster_workup Work-up and Purification imidazole_sol Dissolve Imidazole and NaOH in H₂O mix Combine Solutions at 0°C imidazole_sol->mix iodine_sol Dissolve I₂ and NaI in H₂O iodine_sol->mix stir Stir for several hours (Monitor by TLC) mix->stir neutralize Adjust pH to 7-9 with HCl stir->neutralize precipitate Precipitate Crude Product neutralize->precipitate filter Filter Crude Solid precipitate->filter recrystallize Recrystallize from Isopropanol/n-Hexane filter->recrystallize product Pure this compound recrystallize->product

A simplified workflow for the synthesis of this compound.

Signaling Pathways

Currently, there is no significant body of research indicating that this compound directly participates in or modulates specific biological signaling pathways. Its primary significance in a biological context is as a synthetic precursor to molecules that are designed to interact with biological targets such as enzymes (e.g., kinases) and receptors, thereby influencing signaling pathways indirectly. The exploration of the biological activities of its derivatives is an active area of research in drug discovery.

Spectroscopic Data and Analysis of 2,4-diiodo-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-diiodo-1H-imidazole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted data based on the analysis of related imidazole compounds and the known effects of halogen substitution. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to aid researchers in the characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 1H-imidazole core and the influence of iodo-substituents at the C2 and C4 positions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-57.0 - 7.5Singlet (s)The single proton on the imidazole ring is expected to be a singlet. Its chemical shift will be influenced by the two iodine atoms.
N-H12.0 - 13.0Broad Singlet (br s)The N-H proton of the imidazole ring typically appears as a broad signal at a high chemical shift due to hydrogen bonding and proton exchange.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-280 - 100The carbon atom bonded to two nitrogen atoms and an iodine atom. The chemical shift is significantly influenced by the electronegativity and heavy atom effect of iodine.
C-490 - 110The carbon atom bonded to a nitrogen atom and an iodine atom. Similar to C-2, its chemical shift is affected by the iodo-substituent.
C-5115 - 125The carbon atom bonded to a proton. Its chemical shift is expected to be in the typical range for an sp² carbon in an imidazole ring, influenced by the adjacent iodine at C-4.

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H3100 - 3300Broad, MediumStretching
C-H (aromatic)3000 - 3100WeakStretching
C=N1580 - 1650MediumStretching
C=C1450 - 1550MediumStretching
C-I500 - 600StrongStretching

Table 4: Expected Mass Spectrometry Fragmentation of this compound

The molecular formula of this compound is C₃H₂I₂N₂ with a molecular weight of approximately 319.87 g/mol .

m/zPossible FragmentNotes
320[M]⁺Molecular ion peak.
193[M - I]⁺Loss of one iodine atom.
127[I]⁺Iodine cation, often a prominent peak.
67[M - 2I]⁺Loss of both iodine atoms.
40[C₂H₂N]⁺Fragment of the imidazole ring after loss of iodine and HCN.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

2.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

2.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Sample Preparation:

    • EI-MS: Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).

    • ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source via direct infusion or after separation by Liquid Chromatography (LC).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to observe the daughter ions.

Visualizing Spectroscopic Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Elucidation Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet / ATR Sample->KBr_Pellet Solution_Prep Preparation of Dilute Solution Sample->Solution_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry Solution_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratio, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Structural_Elucidation_Logic cluster_techniques Spectroscopic Techniques cluster_information Information Provided cluster_conclusion Conclusion NMR NMR (¹H, ¹³C) NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info elucidates IR IR IR_Info Functional Groups IR->IR_Info identifies MS Mass Spec MS_Info Molecular Weight Elemental Composition MS->MS_Info determines Structure Structure of This compound NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Contribution of techniques to structural elucidation.

Solubility Profile of 2,4-diiodo-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-diiodo-1H-imidazole, a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science. Understanding the solubility of this compound is crucial for its effective use in organic synthesis, formulation development, and biological assays. This document outlines the available qualitative and predicted solubility data, presents a detailed experimental protocol for accurate solubility determination, and provides a visual representation of a typical synthesis and purification workflow.

Core Concepts in Solubility

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For drug development professionals, solubility is a critical parameter that influences a drug candidate's bioavailability and formulation feasibility. Solubility is generally categorized into two main types:

  • Kinetic Solubility: This refers to the concentration of a compound that rapidly dissolves in a solvent, often from a concentrated stock solution (e.g., in dimethyl sulfoxide - DMSO), and is measured before the system reaches thermodynamic equilibrium. It is a common high-throughput screening parameter in early drug discovery.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that forms a saturated solution in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[1]

Solubility Profile of this compound

Table 1: Quantitative and Qualitative Solubility Data of Iodoimidazoles

Solvent4-iodo-1H-imidazoleThis compound (Predicted/Qualitative)Data TypeReference
WaterPoorly solubleVery poorly solubleQualitative[2]
MethanolSlightly solubleSlightly solubleQualitative[2]
Dichloromethane (DCM)SolubleSolubleQualitative[2]
N,N-Dimethylformamide (DMF)SolubleSolubleQualitative[2]
Dimethyl sulfoxide (DMSO)175 mg/mL (with ultrasonic assistance)Highly solubleQuantitative (for 4-iodo-1H-imidazole)[2]

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

For researchers requiring precise solubility values for this compound, the shake-flask method is the recommended experimental protocol for determining thermodynamic solubility.[1]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container, such as a glass vial.

  • Equilibration: Agitate the mixture at a constant temperature using a thermostatically controlled shaker or rotator for an extended period (typically 24-72 hours) to ensure that equilibrium is established between the undissolved solid and the dissolved compound.[1]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles.[1]

  • Quantification: Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used techniques for this purpose.[1]

  • Data Analysis: Express the solubility as the concentration of the compound in the saturated solution. Common units include mg/mL, g/100mL, or molarity (mol/L).[1]

Visualization of Synthesis and Purification Workflow

The synthesis of iodoimidazoles often involves direct iodination of the imidazole ring, which can result in a mixture of mono- and di-iodinated products. The following diagram illustrates a general workflow for the synthesis and purification of a diiodoimidazole, which is applicable to this compound.

G cluster_synthesis Synthesis cluster_purification Purification imidazole 1H-Imidazole reaction Iodination Reaction (Control of Stoichiometry) imidazole->reaction iodine Iodine (I2) iodine->reaction base Base (e.g., NaOH) base->reaction crude_mixture Crude Product Mixture (Mono- and Di-iodoimidazoles) reaction->crude_mixture filtration Filtration crude_mixture->filtration Work-up recrystallization Recrystallization (e.g., from Ethanol/Water) filtration->recrystallization drying Drying under Vacuum recrystallization->drying pure_product Pure this compound drying->pure_product

Caption: General workflow for the synthesis and purification of this compound.

References

A Comprehensive Technical Guide to the Regioselective Iodination of the Imidazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an iodine atom to the imidazole ring is a pivotal transformation in synthetic chemistry, particularly in the development of pharmaceutical compounds. Iodoimidazoles are versatile intermediates, readily participating in a variety of cross-coupling reactions to build molecular complexity.[1][2] Achieving regioselectivity in the iodination of the imidazole core is a significant challenge due to the presence of three susceptible carbon atoms (C2, C4, and C5).[3] This technical guide provides an in-depth overview of the core methodologies for the regioselective iodination of the imidazole ring, complete with comparative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting and implementing the optimal strategy for their synthetic goals.

Reactivity of the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it prone to electrophilic substitution. The reactivity of the carbon positions towards electrophiles generally follows the order C5 > C4 > C2.[3] However, this intrinsic reactivity can be modulated by a variety of factors, including pH, the nature of the iodinating agent, and the presence of substituents on the ring.[3] Under strongly basic conditions, the deprotonation of the imidazole nitrogen to form the imidazolate anion significantly enhances the ring's nucleophilicity, often leading to rapid and unselective polyiodination.[3] Conversely, acidic conditions protonate the ring, deactivating it towards electrophilic attack.[3]

Direct Electrophilic Iodination

Direct iodination is the most straightforward approach to introducing an iodine atom onto the imidazole ring. This method typically employs an electrophilic iodine source that attacks the electron-rich imidazole.

Iodinating Agents and Regioselectivity

Several reagents are commonly used for the direct iodination of imidazoles, with the choice of agent being a critical determinant of yield and regioselectivity.

Table 1: Comparison of Direct Iodination Methods for the Imidazole Ring

Iodinating AgentTypical ConditionsMajor Product(s)Yield (%)Key Advantages & Disadvantages
Iodine (I₂) / Base NaOH or KOH, Water or THF/Water, 0°C to rt4(5)-Iodoimidazole, 4,5-Diiodoimidazole60-75%Advantages: Cost-effective and readily available. Disadvantages: Prone to over-iodination, requiring careful stoichiometric control.[3][4]
N-Iodosuccinimide (NIS) Acetonitrile or TFA, often with a catalytic acid (TFA)Regioselectivity can be tuned with catalystsGood to ExcellentAdvantages: Milder conditions, good functional group tolerance, and often higher selectivity than I₂.[3][4]
1,3-Diiodo-5,5-dimethylhydantoin (DIH) Not specified in detail in the provided search results.Powerful iodinating agent-Advantages: Powerful reagent. Disadvantages: High cost can be a drawback for large-scale synthesis.[3]
Iodine Monochloride (ICl) Anhydrous THF, -5°CCan lead to chlorination as a side reaction-Advantages: Effective iodinating agent. Disadvantages: Potential for competing chlorination.[5]
Experimental Protocols for Direct Iodination

This protocol is a widely used method for the preparation of 4(5)-iodoimidazole.[1][3]

Materials:

  • Imidazole

  • Sodium Hydroxide (NaOH)

  • Iodine (I₂)

  • Sodium Iodide (NaI)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol

  • n-Hexane

Procedure:

  • Preparation of Imidazole Solution: Dissolve imidazole (1 equivalent) and sodium hydroxide (1 equivalent) in deionized water at room temperature.[3]

  • Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (0.38 equivalents) and iodine (0.25 equivalents) in deionized water at room temperature.[3]

  • Reaction: Cool the imidazole solution to 0°C in an ice bath.[3] Slowly add the iodine solution dropwise to the imidazole solution with constant stirring, maintaining the temperature at 0°C.[1] Continue stirring at 0°C for 6-10 hours.[3]

  • Work-up: After the reaction is complete, neutralize the mixture to a pH of 7-8 with concentrated hydrochloric acid. A solid precipitate will form.[1]

  • Isolation: Collect the solid by vacuum filtration. The filtrate can be further extracted with ethyl acetate to recover more product.[1]

  • Purification: The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4(5)-iodoimidazole.[1]

This protocol outlines a method using the milder and often more selective NIS reagent.[1][3]

Materials:

  • Imidazole substrate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Saturated aqueous solution of sodium thiosulfate

  • Dichloromethane or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Mixture: To a solution of the imidazole substrate (1 equivalent) in acetonitrile, add N-Iodosuccinimide (1-1.2 equivalents).[3]

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).[3]

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[3]

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[1]

  • Extraction: Extract the product with an appropriate organic solvent such as ethyl acetate or dichloromethane.[1][3]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]

Metal-Catalyzed Regioselective Iodination

Transition metal catalysis offers powerful strategies for the regioselective C-H functionalization of heterocycles, including the iodination of imidazoles. These methods can provide access to isomers that are difficult to obtain through direct electrophilic substitution.

Overview of Metal-Catalyzed Methods

Palladium and copper complexes are the most commonly employed catalysts for the C-H iodination of imidazoles. These reactions often proceed via a directed C-H activation mechanism, where a directing group on the imidazole substrate coordinates to the metal center, positioning the catalyst for selective functionalization of a specific C-H bond.

Table 2: Metal-Catalyzed Iodination of the Imidazole Ring

Catalyst SystemTypical ConditionsRegioselectivityKey Features
Pd(OAc)₂ / Directing Group I₂ as the oxidant, various solvents and temperatures.Ortho to the directing groupEnables the functionalization of otherwise unreactive C-H bonds. The choice of the directing group is crucial for controlling regioselectivity.[5]
Copper-Iodine Exchange (PhMe₂CCH₂)₂CuLi on protected 4,5-diiodoimidazoles followed by electrophilic trap.C5 functionalizationProvides a route to 5-functionalized imidazoles from diiodo precursors.[1]
Cu(OTf)₂ / I₂ Toluene, 70°C-This system has been reported for the synthesis of 1,2,4-trisubstituted imidazoles via C-C bond cleavage, not direct C-H iodination.[4]
Experimental Protocols for Metal-Catalyzed Iodination

This generalized protocol is based on the principles of directed C-H activation.[5]

Materials:

  • N-Directing group substituted imidazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Iodine (I₂)

  • Appropriate solvent (e.g., DCE, Toluene)

  • Base (if required)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the N-directing group substituted imidazole (1 equivalent), Pd(OAc)₂ (catalytic amount, e.g., 5-10 mol%), and iodine (1.2-2 equivalents).

  • Solvent and Additives: Add the appropriate solvent and any necessary base or additive.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (typically several hours), monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with an aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing the Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.

General Mechanism of Electrophilic Iodination

Electrophilic_Iodination Imidazole Imidazole Ring Sigma_Complex Sigma Complex (Intermediate) Imidazole->Sigma_Complex Attack by π-electrons Iodinating_Agent Iodinating Agent (e.g., I₂ or NIS) Electrophile Electrophilic Iodine Species (I⁺) Iodinating_Agent->Electrophile Activation Electrophile->Sigma_Complex Iodoimidazole Iodoimidazole Sigma_Complex->Iodoimidazole Aromatization Proton_Loss -H⁺

Caption: General mechanism of electrophilic iodination of the imidazole ring.

Experimental Workflow for Direct Iodination with I₂/NaOH

Direct_Iodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Imidazole Prepare Imidazole/NaOH solution in water Cool Cool Imidazole solution to 0°C Prep_Imidazole->Cool Prep_Iodine Prepare I₂/NaI solution in water Add_Iodine Slowly add Iodine solution Prep_Iodine->Add_Iodine Cool->Add_Iodine Stir Stir at 0°C for 6-10 hours Add_Iodine->Stir Neutralize Neutralize with HCl to pH 7-8 Stir->Neutralize Filter Filter precipitate Neutralize->Filter Extract Extract filtrate Neutralize->Extract Recrystallize Recrystallize crude product Filter->Recrystallize Extract->Recrystallize Final_Product Pure 4(5)-Iodoimidazole Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis of 4(5)-iodoimidazole.

Experimental Workflow for Iodination using NIS

NIS_Iodination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve Imidazole in Acetonitrile Add_NIS Add NIS Dissolve->Add_NIS Add_TFA Add catalytic TFA Add_NIS->Add_TFA Stir Stir at room temperature Add_TFA->Stir Quench Quench with Na₂S₂O₃ solution Stir->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column_Chromatography Column Chromatography Concentrate->Column_Chromatography Final_Product Pure Iodoimidazole Column_Chromatography->Final_Product

Caption: Workflow for the iodination of imidazole using NIS.

Conclusion

The regioselective iodination of the imidazole ring is a critical transformation in organic synthesis, with broad applications in drug discovery and development. The choice of methodology, from classical direct iodination with elemental iodine to milder approaches using NIS, and more advanced metal-catalyzed C-H activation strategies, depends on the specific substrate, desired regioselectivity, and tolerance of other functional groups. Careful control of reaction parameters such as stoichiometry, temperature, and pH is paramount to achieving high yields and selectivity. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively navigate the challenges of imidazole iodination and accelerate their research endeavors.

References

The Core Mechanism: Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Iodination of 1H-Imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, kinetics, and practical application of the electrophilic iodination of 1H-imidazole. Iodoimidazoles are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules, making a thorough understanding of their preparation essential for drug development and chemical research.[1]

The iodination of imidazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The electron-rich imidazole ring acts as a nucleophile, attacking an electrophilic iodine species. The reactivity of the carbon positions on the imidazole ring towards electrophilic attack generally follows the order C5 > C4 > C2.[2]

The reaction begins with the generation of an electrophilic iodine species. This can be molecular iodine (I₂) polarized by a solvent or activated by a base, or a more active species like the iodonium ion (I⁺) derived from reagents such as N-Iodosuccinimide (NIS).[1] The imidazole ring then attacks the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.[3] Finally, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the iodoimidazole product.

Under alkaline conditions, imidazole is deprotonated to form the highly reactive imidazolate anion, which can lead to rapid and often unselective iodination, resulting in di- or even tri-substituted products.[2][3]

Electrophilic_Iodination_Mechanism cluster_step1 Step 1: Attack of the Imidazole Ring cluster_step2 Step 2: Deprotonation Imidazole Imidazole Ring Sigma_Complex Sigma Complex (Resonance Stabilized) Imidazole->Sigma_Complex Electrophilic Attack I+ Electrophilic Iodine (I⁺) I+->Sigma_Complex Iodoimidazole Iodoimidazole Sigma_Complex->Iodoimidazole Proton Removal Base Base HB Protonated Base (HB⁺) Base->HB

Caption: Generalized mechanism of electrophilic iodination of imidazole.

Iodinating Agents and Reaction Conditions

The choice of iodinating agent and reaction conditions is critical for controlling the yield and regioselectivity of the reaction.[1] Milder reagents and controlled conditions can help to prevent over-iodination.[1][4]

Iodinating AgentTypical ConditionsRegioselectivityYieldAdvantagesDisadvantages
Elemental Iodine (I₂) with Base NaOH or KOH, Water or THF/Water, 0°C to room temperaturePrimarily C4/C5, can lead to di- and tri-iodinationGood to ExcellentCost-effective, readily availableOver-iodination can be an issue, requiring careful control of stoichiometry.[1]
N-Iodosuccinimide (NIS) Acetonitrile or Trifluoroacetic acid (TFA), often with a catalyst (e.g., TFA)Generally good, can be tuned with catalystsGood to ExcellentMilder conditions, good functional group toleranceHigher cost compared to I₂.
1,3-Diiodo-5,5-dimethylhydantoin (DIH) AcetonitrileGoodGood to ExcellentPowerful iodinating agentHigh cost can be a drawback for large-scale synthesis.[2][5]

Kinetic Data

Kinetic studies of the base-catalyzed iodination of imidazole with molecular iodine in an aqueous medium have been conducted. The reactions follow second-order kinetics. The rapidity of these reactions often necessitates specialized equipment, such as a rotating platinum electrode, to monitor the decay of unreacted iodine.[6]

The specific reaction rates for the catalyzed reactions at 27.0°C and pH 7.0 are as follows:[6]

SubstrateSpecific Reaction Rate (k) at 27.0°C, pH 7.0
Imidazole87.00 M⁻¹s⁻¹
2-Methylimidazole62.92 M⁻¹s⁻¹

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis.[1]

Protocol 1: Iodination of Imidazole using Elemental Iodine (I₂)

This protocol describes the synthesis of 4(5)-iodoimidazole.[1]

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Sodium iodide (NaI)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Isopropanol

  • n-Hexane

Procedure:

  • In a flask, dissolve sodium hydroxide in deionized water and cool the solution to room temperature.[7]

  • Add imidazole to the NaOH solution and stir until it is fully dissolved.[7]

  • In a separate flask, prepare a solution of sodium iodide and iodine in deionized water.[7]

  • Cool the imidazole solution to 0°C in an ice bath.[7]

  • Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.[7]

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 6 hours.[7]

  • Neutralize the reaction mixture to a pH of 7-8 with concentrated hydrochloric acid, which will cause a solid to precipitate.[7]

  • Collect the solid by vacuum filtration. The filtrate can be further extracted with ethyl acetate to recover more product.[7]

  • The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4(5)-iodoimidazole.[7]

Protocol 2: Iodination of Imidazole using N-Iodosuccinimide (NIS)

This protocol outlines a method for the iodination of imidazole using the milder reagent, N-Iodosuccinimide.[1]

Materials:

  • Imidazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile or Trifluoroacetic acid (TFA)

  • (Optional) Catalytic amount of a Brønsted or Lewis acid

  • Saturated aqueous sodium thiosulfate solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve imidazole in acetonitrile or trifluoroacetic acid in a round-bottom flask. If required, add a catalytic amount of a suitable acid.[1]

  • Add N-Iodosuccinimide portion-wise to the solution at room temperature.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).[1]

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[1]

  • Extract the aqueous layer with dichloromethane.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired iodoimidazole derivative.[1]

Experimental and Purification Workflow

A typical workflow for the synthesis and purification of iodoimidazole involves several key stages, from the preparation of reactants to the isolation of the pure product.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Reactant Preparation Imidazole in Base (aq) Iodine/NaI in Water Reaction Reaction Dropwise addition at 0°C Stir for 6 hours Reactants->Reaction Neutralization Neutralization (pH 7-8) Reaction->Neutralization Filtration Filtration Neutralization->Filtration Extraction Filtrate Extraction (Ethyl Acetate) Filtration->Extraction Filtrate Crude_Product Crude Solid Filtration->Crude_Product Solid Extraction->Crude_Product Combined Organic Extracts Recrystallization Recrystallization (Isopropanol/n-Hexane) Crude_Product->Recrystallization Pure_Product Pure 4(5)-Iodoimidazole Recrystallization->Pure_Product

Caption: A typical experimental workflow for the synthesis of 4(5)-iodoimidazole.

Conclusion

The electrophilic iodination of 1H-imidazole is a fundamental transformation in organic synthesis, providing valuable intermediates for the development of new therapeutics and functional materials. A thorough understanding of the reaction mechanism, the influence of different iodinating agents, and the precise control of reaction conditions are paramount to achieving high yields and the desired regioselectivity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working in this area.

References

An In-depth Technical Guide to the Stability and Storage of 2,4-Diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-diiodo-1H-imidazole. Due to the limited availability of direct quantitative stability data for this specific molecule in peer-reviewed literature, this guide synthesizes information from safety data sheets, chemical supplier recommendations, and stability predictions based on fundamental chemical principles and data from analogous iodo-imidazole compounds. Adherence to proper handling and storage protocols is crucial for maintaining the compound's purity, ensuring its reactivity, and guaranteeing the reproducibility of experimental results.

Physicochemical Properties and Storage

This compound is a solid, off-white to pale yellow crystalline powder.[1] Significant discoloration, such as turning brown, may be indicative of decomposition.[2] Proper storage is essential to maintain its integrity.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationSource(s)
Storage Temperature 2-8°C (Refrigerated)[3]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]
Light Exposure Protect from light; store in amber vials or dark conditions.[1][2]
Moisture Keep container tightly sealed in a dry, well-ventilated place.
Handling Use in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

Predicted Stability Profile

The stability of halogenated imidazoles is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The bond dissociation energy follows the trend C-Cl > C-Br > C-I. A lower bond dissociation energy generally correlates with reduced thermal and photolytic stability. Consequently, iodo-substituted imidazoles are predicted to be the most susceptible to degradation among their halogenated counterparts.[4]

Table 2: Predicted Relative Stability of this compound

Stability ParameterPredicted Stability TrendRationale
Thermal Stability 1H-Imidazole > 4-Chloro-1H-imidazole > 4-Bromo-1H-imidazole > 4-Iodo-1H-imidazoleThe weaker Carbon-Iodine (C-I) bond is more susceptible to cleavage at elevated temperatures.[4]
Photostability 1H-Imidazole > 4-Chloro-1H-imidazole > 4-Bromo-1H-imidazole > 4-Iodo-1H-imidazoleThe energy required for homolytic cleavage of the C-I bond upon absorption of UV-Vis light is the lowest, making iodinated imidazoles the most photosensitive.[4]
Chemical Stability (Hydrolytic) The imidazole ring itself is relatively stable to hydrolysis. However, the C-I bond can be susceptible to nucleophilic attack, though the electron-rich nature of the imidazole ring may modulate this reactivity.[4]Specific pH-dependent hydrolysis rates for this compound are not readily available.
Oxidative Stability Susceptible to oxidation.The unprotected N-H group and the electron-rich imidazole ring can be prone to oxidation.[2]

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating assays for this compound are not published, the following experimental protocols, based on general guidelines for pharmaceutical stability testing and methods for related iodo-imidazoles, can be adapted to assess its stability.[5]

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[6][7][8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Sample Collection at Various Time Points A->F B Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal Stress (e.g., 80°C, solid state) D->F E Photolytic Stress (ICH Q1B conditions) E->F G Stability-Indicating Assay (e.g., HPLC-UV) F->G H Peak Purity Analysis (e.g., DAD) G->H J Degradation Profile G->J K Degradation Kinetics G->K I Impurity Identification (e.g., LC-MS) H->I L Identification of Degradation Products I->L

Caption: Workflow for a forced degradation study of this compound.

3.1.1. General Protocol for a Forced Degradation Study:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). For solid-state thermal and photolytic studies, use the neat compound.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Processing: For hydrolytic studies, neutralize the samples before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating method, such as HPLC-UV.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.

HPLC_Method_Workflow A Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in Water B: Acetonitrile) C Set HPLC Parameters (Column: C18, Detector: UV) A->C B Prepare Sample and Standard Solutions D Inject Sample B->D C->D E Acquire Chromatogram D->E F Integrate Peaks (Main Peak and Impurities) E->F G Calculate Purity (Area % Method) F->G

Caption: General workflow for purity assessment using a stability-indicating HPLC method.

3.2.1. Recommended HPLC Parameters (Starting Point for Method Development):

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable gradient, for example, 10-90% B over 20 minutes, to ensure separation of the main peak from any potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Data Analysis: Calculate the area percent of the main peak and any impurity peaks. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.

Conclusion

References

An In-depth Technical Guide to the Historical Synthesis of Diiodoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and foundational methods for the synthesis of diiodoimidazoles. Acknowledged as crucial intermediates in medicinal chemistry, these compounds serve as versatile scaffolds for the development of novel therapeutic agents. This document details key synthetic protocols, presents comparative quantitative data, and visualizes reaction pathways to facilitate a deeper understanding and practical application of these methodologies.

Introduction

The imidazole ring is a privileged scaffold in pharmaceutical sciences, present in numerous FDA-approved drugs. The introduction of iodine atoms onto the imidazole ring significantly enhances its synthetic utility, providing reactive handles for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This guide focuses on the historical synthesis of diiodoimidazoles, primarily concentrating on the most common isomer, 4,5-diiodo-1H-imidazole, while also addressing other isomers as documented in the chemical literature.

Core Synthetic Methodologies

The primary historical method for the synthesis of diiodoimidazoles is the direct electrophilic iodination of the imidazole ring. This approach is cost-effective but often presents challenges in controlling regioselectivity, leading to mixtures of mono-, di-, and tri-iodinated products.[1]

Direct Iodination of Imidazole with Elemental Iodine

The most traditional and widely employed method for the synthesis of 4,5-diiodo-1H-imidazole involves the reaction of imidazole with elemental iodine (I₂) in the presence of a base.[1][2] The base is crucial for the generation of the iodinating species and to neutralize the hydrogen iodide formed during the reaction.

The electrophilic iodination of imidazole proceeds through an aromatic substitution mechanism where an iodonium ion (I⁺) or a polarized iodine molecule attacks the electron-rich imidazole ring.[2]

imidazole Imidazole intermediate Sigma Complex (Intermediate) imidazole->intermediate Electrophilic Attack iodine I₂ / Base iodine->intermediate diiodoimidazole Diiodoimidazole intermediate->diiodoimidazole Deprotonation HI HI

General mechanism of electrophilic iodination of imidazole.

This protocol is adapted from established patent literature.[3]

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • 36% Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a suitable reaction flask, dissolve imidazole (3.43 g, 50.5 mmol) and iodine (24.4 g, 96.0 mmol) in 60 mL of water.

  • Add sodium hydroxide (9.29 g, 232.3 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, carefully adjust the pH of the reaction mixture to neutral with 36% hydrochloric acid, which will cause a solid to precipitate.

  • Collect the solid by vacuum filtration and dry to obtain crude 4,5-diiodo-1H-imidazole.

  • The reported yield for this procedure is approximately 70.0% (11.31 g).[4]

Alternative Iodinating Agents

To overcome the challenges of over-iodination and to improve yields and regioselectivity, other iodinating agents have been explored.[2]

  • N-Iodosuccinimide (NIS): A milder iodinating agent that can offer better control over the reaction.[5][6]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): A stable, solid reagent with a high iodine content, making it a convenient alternative to elemental iodine.[7]

While these reagents are effective for the iodination of various aromatic compounds, including imidazoles, detailed historical protocols specifically for the synthesis of diiodoimidazoles using these reagents are less commonly documented than the classical iodine/base method.

Synthesis of Other Diiodoimidazole Isomers

The synthesis of other diiodoimidazole isomers, such as 2,4-diiodo-1H-imidazole and 2,5-diiodo-1H-imidazole, is less straightforward and often involves multi-step synthetic sequences or the use of specifically substituted imidazole starting materials. The direct iodination of imidazole predominantly yields the 4,5-diiodo isomer due to the electronic properties of the imidazole ring.

A reported synthesis of 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid starts from ethyl 1H-imidazole-5-carboxylate, indicating that a pre-functionalized imidazole ring is necessary to direct the iodination to the 2 and 4 positions.[8]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 4,5-diiodo-1H-imidazole using different reactant ratios as described in the patent literature.

Imidazole (mmol)Iodine (mmol)Base (mmol)Base TypeYield (%)Reference
50.596.0232.3NaOH70.0[4]
50.5116.2232.3NaOH85.2[4]
50.596.0232.3KOH71.2[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of diiodoimidazoles via direct iodination.

cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start: Imidazole, Iodine, Base, Solvent reaction Reaction Stirring (e.g., 3h at RT) start->reaction monitoring TLC Monitoring reaction->monitoring neutralization Neutralization with Acid (pH adjustment) monitoring->neutralization Reaction Complete filtration Vacuum Filtration neutralization->filtration drying Drying of Crude Product filtration->drying recrystallization Recrystallization drying->recrystallization final_product Pure Diiodoimidazole recrystallization->final_product

A typical workflow for the synthesis of diiodoimidazoles.

Conclusion

The historical synthesis of diiodoimidazoles, particularly 4,5-diiodo-1H-imidazole, is dominated by the direct iodination of imidazole using elemental iodine and a base. This method, while straightforward, requires careful control to manage selectivity. The development of alternative iodinating agents has provided milder and potentially more selective routes. The synthesis of other diiodoimidazole isomers remains a more complex challenge, often necessitating multi-step approaches. The protocols, data, and workflows presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug development, providing a solid foundation for the synthesis and utilization of these important chemical intermediates.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,4-diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1] This palladium-catalyzed reaction joins an organoboron compound (boronic acid or ester) with an organic halide or triflate.[2] The imidazole moiety is a significant scaffold in medicinal chemistry, and the ability to selectively functionalize it at various positions is of great interest. 2,4-diiodo-1H-imidazole serves as a valuable building block, offering two reactive sites for the introduction of aryl, heteroaryl, or other organic substituents via Suzuki-Miyaura coupling. The differential reactivity of the C2 and C4 positions can be exploited to achieve regioselective mono- or diarylation by carefully selecting the catalytic system and reaction conditions.[3][4]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound, including conditions for achieving regioselective mono-arylation and subsequent diarylation.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid can proceed to form a mono- or diarylated product, as depicted below. The regioselectivity of the initial coupling is a key consideration.

Suzuki_Miyaura_Scheme cluster_reactants cluster_products Diiodoimidazole This compound Plus1 + Catalyst Pd Catalyst, Base Solvent, Heat Diiodoimidazole->Catalyst Arylboronic ArB(OH)₂ Arylboronic->Catalyst Monoaryliodoimidazole Mono-aryl-iodo-1H-imidazole Plus2 + Diarylimidazole Di-aryl-1H-imidazole Catalyst->Monoaryliodoimidazole Catalyst->Diarylimidazole

Caption: General scheme of Suzuki-Miyaura coupling with this compound.

Experimental Protocols

Protocol 1: Regioselective Mono-arylation of this compound

This protocol is designed to favor the mono-arylation of this compound. The regioselectivity (C2 vs. C4) can often be controlled by the choice of palladium catalyst and ligands.[3][4] For selective coupling at the more reactive C4 position, a standard palladium catalyst can be employed.

Materials:

  • This compound

  • Arylboronic acid (1.0-1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%) or another suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a mixture of dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate or oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask or a sealable reaction tube, add this compound (1.0 eq), the arylboronic acid (1.0-1.2 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1). The reaction mixture is typically heterogeneous.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting diiodoimidazole is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated iodo-imidazole.

Protocol 2: Diarylation of this compound

This protocol is for the synthesis of 2,4-diaryl-1H-imidazoles. This can be achieved in a one-pot reaction by using an excess of the arylboronic acid and a more active catalyst system, or in a stepwise manner by first isolating the mono-arylated product and then subjecting it to a second Suzuki-Miyaura coupling.

Materials:

  • This compound or mono-aryl-iodo-imidazole

  • Arylboronic acid (2.5-3.0 equivalents for one-pot; 1.2-1.5 equivalents for stepwise)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)

  • Potassium carbonate (K₂CO₃) (3-4 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or DMF

  • Inert gas (Argon or Nitrogen)

Procedure (One-Pot):

  • Follow steps 1-4 from Protocol 1, using 2.5-3.0 equivalents of the arylboronic acid and a corresponding increase in the amount of base.

  • Heat the reaction mixture to 100-120 °C. The higher temperature and catalyst loading will promote the diarylation.

  • Monitor the reaction by TLC or LC-MS for the disappearance of both the starting material and the mono-arylated intermediate. This may require a longer reaction time (12-24 hours).

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura couplings of halo-imidazoles, which can serve as a guideline for the expected outcomes with this compound.

EntryImidazole SubstrateBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
14-Iodo-1H-imidazolePhenylboronic acidPd(OAc)₂ (10) / PPh₃ (20)K₂CO₃ (2.0)Dioxane/Ethanol150 (MW)0.3385[5]
24-Iodo-1-(trityl)-1H-imidazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/Water1004-6~90[6]
34(5)-Bromo-1H-imidazoleArylboronic acidsPdCl₂(dppf)Phase-transferVariousVariousVariousModest-Good[7]
41-MOM-4-iodoimidazoleArylboronic acidsNot specifiedNot specifiedNot specifiedNot specifiedNot specified68-79[8]

Note: The yields and reaction conditions are highly dependent on the specific substrates and catalyst system used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) Inert_Atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Reactants->Inert_Atmosphere Catalyst_Addition Add Catalyst System (e.g., Pd(OAc)₂/PPh₃) Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent (e.g., Dioxane/Water) Catalyst_Addition->Solvent_Addition Heating Heat and Stir (80-120 °C) Solvent_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Extraction Dilute and Extract (e.g., Ethyl Acetate/Water) Cooling->Extraction Drying Dry and Concentrate Extraction->Drying Chromatography Column Chromatography (Silica Gel) Drying->Chromatography Product Isolated Product Chromatography->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is illustrated below.

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product R-Ar' (Coupled Product) PdII_Diaryl->Product Reactant_RX R-X (Iodoimidazole) Reactant_RX->Pd0 Reactant_Boronic Ar'B(OH)₂ + Base Reactant_Boronic->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Applications of 2,4-Diiodo-1H-Imidazole in Medicinal Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in medicinal chemistry. Among the functionalized imidazoles, halogenated derivatives serve as versatile synthetic intermediates. Specifically, 2,4-diiodo-1H-imidazole offers two reactive sites for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of diverse molecular architectures for drug discovery. The iodine atoms at the C2 and C4 positions can be selectively functionalized through various cross-coupling reactions, providing a strategic advantage in the exploration of structure-activity relationships (SAR).

This document provides detailed application notes on the use of this compound in medicinal chemistry, focusing on its application in the synthesis of potential anticancer agents and kinase inhibitors. It includes experimental protocols, quantitative biological data, and visualizations of synthetic pathways and biological mechanisms.

I. Application in the Synthesis of Anticancer Agents

Derivatives of 2,4-disubstituted imidazoles have shown promise as potential anticancer agents. The synthesis of 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives has been reported, and these compounds have been evaluated for their in vitro cytotoxic effects against human breast cancer cell lines.[1]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of synthesized imidazole derivatives against the MDA-MB-435 human breast cancer cell line.

Compound IDSubstitution Pattern% Inhibition at 20µg/mL
C-IVc 2-iodo-4-hydroxymethyl-1,5-diphenyl41.00
C-IVf 2-iodo-4-hydroxymethyl-1-(p-bromophenyl)-5-phenyl49.72
C-IVg 2-iodo-4-hydroxymethyl-1-(m-hydroxyphenyl)-5-phenyl57.18
5-FU (Control) -54.33

Data sourced from reference[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole (General Procedure)

This protocol is adapted from the synthesis of similar substituted imidazole derivatives.

Materials:

  • Substituted 1,5-diphenyl-1H-imidazole-4-carbaldehyde

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Iodination: To a solution of the starting imidazole-4-carbaldehyde in a suitable solvent, add a solution of iodine and potassium iodide in water.

  • Add sodium bicarbonate and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent such as dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-iodo-imidazole-4-carbaldehyde.

  • Reduction to Alcohol: Dissolve the crude 2-iodo-imidazole-4-carbaldehyde in methanol.

  • Cool the solution to 0°C and add sodium borohydride portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole derivative.

Synthetic Workflow for Anticancer Imidazole Derivatives

G start 1,5-Diphenyl-1H-imidazole -4-carbaldehyde iodination Iodination (I₂, KI, NaHCO₃) start->iodination reduction Reduction (NaBH₄, MeOH) iodination->reduction product 2-Iodo-4-hydroxymethyl-1,5-diphenyl -1H-imidazole Derivative reduction->product bioassay Anticancer Activity Screening (MTT Assay) product->bioassay G cluster_0 Drug Discovery Workflow cluster_1 Target Signaling Pathway (Example: TAK1) start This compound synthesis Combinatorial Synthesis (e.g., Suzuki Coupling) start->synthesis library Library of 2,4-Disubstituted Imidazole Derivatives synthesis->library screening High-Throughput Screening (Kinase Panel) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate tak1 TAK1 candidate->tak1 Inhibition cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) cytokine->tak1 downstream Downstream Kinases (e.g., JNK, p38) tak1->downstream inflammation Inflammation & Cell Survival downstream->inflammation

References

Application Notes: Utilizing 2,4-Diiodo-1H-imidazole for the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of iodine atoms onto the imidazole ring, creating 2,4-diiodo-1H-imidazole, provides a versatile synthetic handle for the construction of complex molecular architectures. This di-iodinated intermediate is particularly valuable for the synthesis of kinase inhibitors through sequential and site-selective cross-coupling reactions. The differential reactivity of the C2 and C4 positions can be exploited to introduce diverse substituents, enabling the fine-tuning of inhibitor potency and selectivity. This document provides detailed protocols for the synthesis of a potent Transforming Growth Factor β-Activated Kinase 1 (TAK1) inhibitor, starting from this compound, and summarizes its biological activity.

Kinase Target Profile: Transforming Growth Factor β-Activated Kinase 1 (TAK1)

TAK1, also known as MAP3K7, is a key serine/threonine kinase that plays a crucial role in cellular signaling pathways related to inflammation and immunity.[1] It is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, and downstream activates major transcription factors such as NF-κB and AP-1 through the MAP kinase cascades (p38 and JNK).[1] Dysregulation of the TAK1 signaling pathway is implicated in a range of diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.[1]

TAK1 Signaling Pathway

TAK1_Signaling_Pathway TAK1 Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRAF TRAF proteins TNFR->TRAF IL1R->TRAF TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex activates IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex phosphorylates MKKs MKK4/7 TAK1_complex->MKKs phosphorylates IkB IκB IKK_complex->IkB phosphorylates JNK JNK MKKs->JNK phosphorylates p38 p38 MKKs->p38 phosphorylates NFkB NF-κB Gene_expression Gene Expression (Inflammation, Survival) NFkB->Gene_expression translocates to nucleus IkB->NFkB releases AP1 AP-1 JNK->AP1 activates p38->AP1 activates AP1->Gene_expression

Caption: A diagram of the TAK1 signaling cascade initiated by TNF-α and IL-1.

Synthetic Application: Synthesis of a 2,4-Disubstituted Imidazole-based TAK1 Inhibitor

The following protocols describe a synthetic route to a potent TAK1 inhibitor, showcasing the utility of this compound as a starting material for sequential functionalization.

Experimental Workflow

Synthesis_Workflow Synthesis of TAK1 Inhibitor Start This compound Step1 Step 1: N-Protection (SEM-Cl) Start->Step1 Intermediate1 N-SEM-2,4-diiodo-1H-imidazole Step1->Intermediate1 Step2 Step 2: Selective Suzuki Coupling (C4) (Arylboronic acid) Intermediate1->Step2 Intermediate2 N-SEM-4-aryl-2-iodo-1H-imidazole Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (C2) (Heteroarylboronic acid) Intermediate2->Step3 Intermediate3 N-SEM-2,4-disubstituted-1H-imidazole Step3->Intermediate3 Step4 Step 4: N-Deprotection (TBAF) Intermediate3->Step4 Final_Product Final TAK1 Inhibitor Step4->Final_Product

Caption: The synthetic workflow for a TAK1 inhibitor from this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2,4-diiodo-1H-imidazole (N-Protection)
  • Materials: this compound, Sodium hydride (60% dispersion in mineral oil), (2-(Chloromethoxy)ethyl)trimethylsilane (SEM-Cl), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add SEM-Cl (1.1 eq.) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Step 2: Selective Suzuki-Miyaura Cross-Coupling at C4
  • Materials: 1-((2-(Trimethylsilyl)ethoxy)methyl)-2,4-diiodo-1H-imidazole, Arylboronic acid (e.g., 4-methoxyphenylboronic acid), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Sodium carbonate, 1,4-Dioxane, Water.

  • Procedure:

    • In a reaction vessel, combine 1-((2-(Trimethylsilyl)ethoxy)methyl)-2,4-diiodo-1H-imidazole (1.0 eq.), the arylboronic acid (1.1 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 80 °C and stir for 4 hours, or until completion as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography to yield the 4-aryl-2-iodo-imidazole intermediate.

Step 3: Suzuki-Miyaura Cross-Coupling at C2
  • Materials: N-SEM-4-aryl-2-iodo-1H-imidazole intermediate, Heteroarylboronic acid (e.g., pyridine-3-boronic acid), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Potassium carbonate, Dimethylformamide (DMF), Water.

  • Procedure:

    • To a reaction vial, add the N-SEM-4-aryl-2-iodo-1H-imidazole intermediate (1.0 eq.), the heteroarylboronic acid (1.5 eq.), Pd(PPh₃)₄ (0.1 eq.), and potassium carbonate (3.0 eq.).

    • Add a 5:1 mixture of DMF and water.

    • Degas the mixture with argon for 15 minutes.

    • Seal the vial and heat the reaction to 100 °C for 12 hours.

    • After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 40 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the fully substituted, N-protected imidazole.

Step 4: N-Deprotection to Yield the Final Kinase Inhibitor
  • Materials: N-SEM-2,4-disubstituted-1H-imidazole, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Ethylenediamine, Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the N-protected imidazole (1.0 eq.) in THF.

    • Add ethylenediamine (5.0 eq.) followed by TBAF solution (5.0 eq.).

    • Heat the reaction mixture in a microwave reactor at 80 °C for 2 hours.

    • Pour the reaction mixture into a mixture of water and ethyl acetate and stir for 15 minutes.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum.

    • Triturate the residue with acetonitrile and collect the solid by filtration to furnish the final TAK1 inhibitor.

Biological Activity and Data

The synthesized 2,4-disubstituted imidazole derivatives were evaluated for their inhibitory activity against TAK1 kinase. The in vitro potency was determined using a LanthaScreen biochemical kinase inhibition assay.

Compound IDR² SubstituentR⁴ SubstituentTAK1 IC₅₀ (nM)[1]
22 Glycine methyl ester2-(Difluoromethoxy)phenyl10
42 Glycine2-(Difluoromethoxy)phenyl25
53 Sarcosine2-(Difluoromethoxy)phenyl5.3
54 N,N-Dimethylglycine2-(Difluoromethoxy)phenyl4.2

Biochemical LanthaScreen assay with TAK1–TAB1 fusion protein in the presence of 10 μM ATP.

Kinase Selectivity Profile

The selectivity of a representative compound was assessed against a panel of 468 kinases.

Compound IDConcentrationNumber of Kinases in PanelKinases Inhibited >65% (excluding TAK1)
22 10 µM468ABL1(H369P), EIF2AK1, TNK2, YANK1

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of complex, polysubstituted kinase inhibitors. The protocols outlined here demonstrate a robust strategy for the sequential, site-selective functionalization of the imidazole core via palladium-catalyzed cross-coupling reactions. This approach allows for the systematic exploration of the chemical space around the imidazole scaffold, leading to the development of potent and selective kinase inhibitors, as exemplified by the described TAK1 inhibitors. These methodologies provide a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols: Sonogashira Coupling Reactions of 2,4-Diiodo-1H-imidazole with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a crucial heterocyclic motif present in a vast array of biologically active molecules and pharmaceuticals. The functionalization of the imidazole ring is a key strategy in medicinal chemistry for modulating the pharmacological properties of lead compounds. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (like those in aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes), has emerged as a vital tool for the synthesis of complex molecules.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst under mild conditions, making it suitable for the synthesis of intricate molecular architectures.[1][2]

This application note provides a detailed protocol for the Sonogashira coupling of 2,4-diiodo-1H-imidazole with various terminal alkynes. The di-iodinated nature of the substrate allows for selective mono- or di-alkynylation, offering a versatile route to a diverse range of substituted imidazoles for applications in drug discovery and materials science. The reactivity of iodo-substituted imidazoles is generally high in such cross-coupling reactions.[3]

General Reaction Scheme

The Sonogashira coupling of this compound with terminal alkynes can proceed to yield either mono- or di-alkynylated products, depending on the reaction conditions and stoichiometry of the reagents.

Caption: General scheme of the Sonogashira coupling of this compound.

Experimental Protocols

The following protocols are generalized procedures adapted from methodologies reported for similar substrates, such as N-protected 4-iodo-1H-imidazole and 2,4-diiodo-1-methyl-imidazole-5-carboxylic acid.[3][4] Researchers should optimize these conditions for their specific substrates.

General Procedure for Mono-alkynylation
  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Add a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (10 mL).

  • To the solution, add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv), a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.06 mmol, 6 mol%).[3]

  • Add a suitable base, for example, triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-alkynylated imidazole.

General Procedure for Di-alkynylation
  • Follow the same initial setup as for the mono-alkynylation procedure, using this compound (1.0 mmol, 1.0 equiv).

  • Increase the amount of the terminal alkyne to at least 2.2-2.5 equivalents.

  • The catalyst and co-catalyst loadings can be slightly increased if the reaction is sluggish.

  • The reaction may require higher temperatures and longer reaction times to drive the reaction to completion.

  • Follow the same workup and purification procedure as described for the mono-alkynylation.

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Schlenk Flask under Inert Atmosphere add_reactants Add this compound, Solvent, Alkyne start->add_reactants add_catalysts Add Pd Catalyst, CuI, and Base add_reactants->add_catalysts stir Stir at RT or with Heating add_catalysts->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute with Organic Solvent monitor->quench Reaction Complete wash Wash with Water and Brine quench->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography end Characterize Pure Product chromatography->end

Caption: Experimental workflow for Sonogashira coupling of this compound.

Data Presentation

The following table summarizes the results of a palladium- and ligand-free tandem Sonogashira coupling/regioselective 6-endo-dig oxacyclization reaction of 2,4-diiodo-1-methyl-imidazole-5-carboxylic acid with various terminal alkynes. This serves as a close model for the reactivity of this compound.[4]

EntryAlkyne (R-C≡C-H)ProductYield (%)[4]
1Phenylacetylene2-(Phenylethynyl)pyrano[4,3-d]imidazol-4-one78
24-Methylphenylacetylene2-((4-Methylphenyl)ethynyl)pyrano[4,3-d]imidazol-4-one75
34-Methoxyphenylacetylene2-((4-Methoxyphenyl)ethynyl)pyrano[4,3-d]imidazol-4-one72
44-Chlorophenylacetylene2-((4-Chlorophenyl)ethynyl)pyrano[4,3-d]imidazol-4-one68
52-Thienylacetylene2-(Thiophen-2-ylethynyl)pyrano[4,3-d]imidazol-4-one65
61-Hexyne2-(But-1-yn-1-yl)pyrano[4,3-d]imidazol-4-one55
7Cyclopropylacetylene2-(Cyclopropylethynyl)pyrano[4,3-d]imidazol-4-one61
83,3-Dimethyl-1-butyne2-((3,3-Dimethylbut-1-yn-1-yl)pyrano[4,3-d]imidazol-4-one41

Reaction conditions: 2,4-diiodo-1-methyl-imidazole-5-carboxylic acid (1.0 equiv), terminal alkyne (2.2 equiv), CuI (20 mol%), K₂CO₃ (3.0 equiv), DMF, 100 °C.[4]

Conclusion

The Sonogashira coupling reaction is a highly effective method for the synthesis of alkynylated imidazoles starting from this compound. The provided protocols offer a robust starting point for the synthesis of both mono- and di-substituted products. The ability to introduce a wide variety of alkyne-containing moieties onto the imidazole core makes this methodology particularly valuable for generating diverse compound libraries for drug discovery and other applications. The choice of catalyst, base, solvent, and temperature can be fine-tuned to optimize the reaction for specific substrates and desired outcomes.

References

Application Notes and Protocols for Heck Coupling of 2,4-Diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck coupling reaction utilizing 2,4-diiodo-1H-imidazole. The imidazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at multiple positions via robust cross-coupling methodologies is of significant interest in the discovery and development of novel therapeutic agents. These protocols are intended to serve as a comprehensive guide for researchers, offering starting points for reaction optimization and addressing the key challenge of regioselectivity.

Introduction to the Heck Coupling of Iodoimidazoles

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex.[1] For iodo-substituted imidazoles, this reaction allows for the introduction of various vinyl groups, which are versatile handles for further synthetic transformations. While protocols for the Heck coupling of mono-iodoimidazoles are established, the use of this compound presents a unique challenge and opportunity for selective functionalization at either the C2 or C4 position, or for disubstitution.

A critical consideration for successful Heck couplings with iodoimidazoles is the protection of the imidazole nitrogen.[2] The free N-H can lead to side reactions and catalyst inhibition. Therefore, N-protection is a highly recommended preliminary step.

Regioselectivity in the Heck Coupling of this compound

A primary consideration when using this compound as a substrate is the regioselectivity of the Heck coupling. The relative reactivity of the C2-I and C4-I bonds will determine the initial site of vinylation. In many dihalogenated N-heteroarenes, the halide position adjacent to a heteroatom is often more reactive in palladium-catalyzed cross-coupling reactions.[3] This suggests that the C2-I bond in this compound might be more susceptible to oxidative addition to the palladium(0) catalyst.

However, the regiochemical outcome can be influenced by several factors, including the choice of palladium catalyst, ligands, and reaction conditions.[3][4] For dihaloazoles, catalyst-controlled regioselective Suzuki couplings have been reported, indicating that it may be possible to tune the selectivity of the Heck reaction to favor either the C2 or C4 product.[5] Without specific literature precedents for the Heck coupling of this compound, the protocols provided below should be considered as starting points for exploring both mono- and di-functionalization, with careful analysis of the resulting product mixture to determine the regioselectivity under the chosen conditions.

Data Presentation: Representative Conditions for Heck Coupling of N-Protected 4-Iodo-1H-imidazole

The following table summarizes typical experimental conditions for the Heck coupling of N-protected 4-iodo-1H-imidazole with various alkenes. These conditions can serve as a valuable reference for developing a protocol for this compound.

EntryAlkeneN-Protecting GroupCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl acrylateTritylPd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile80-10012-2478
2StyreneTritylPd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile80-10012-2485
3n-Butyl acrylateSEMPd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile80-10012-2472
4AcrylonitrileSEMPd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile80-10012-2465

Data is based on protocols for N-protected 4-iodo-1H-imidazole and should be used as a starting point for optimization with this compound.[2]

Experimental Protocols

Protocol 1: N-Protection of this compound

This protocol describes a general procedure for the protection of the imidazole nitrogen with a trityl group, a common protecting group for imidazoles in cross-coupling reactions.

Materials:

  • This compound

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stir bar and stirrer

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add trityl chloride (1.1 eq) portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-trityl-2,4-diiodo-1H-imidazole.

Protocol 2: Mono-Heck Coupling of N-Protected this compound

This protocol provides a starting point for the mono-vinylation of N-protected this compound. Careful control of the stoichiometry of the alkene is crucial to favor mono- over di-substitution.

Materials:

  • N-protected this compound (e.g., N-trityl-2,4-diiodo-1H-imidazole) (1.0 eq)

  • Alkene (e.g., methyl acrylate, styrene) (1.1-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dioxane)

  • Schlenk tube or sealed reaction vial

  • Magnetic stir bar and stirrer/hotplate

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add N-protected this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent, followed by the alkene and the base via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-120 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Upon consumption of the starting material or desired conversion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the mono-vinylated imidazole. Characterization by NMR and mass spectrometry will be essential to determine the regioselectivity of the reaction.

Protocol 3: Sequential or Double Heck Coupling

To achieve di-substitution, a higher excess of the alkene and potentially longer reaction times or higher temperatures may be required. A sequential approach, where the second alkene is added after the completion of the first coupling, can also be employed, which may allow for the synthesis of unsymmetrically substituted imidazoles.

Procedure:

  • Follow the procedure for the mono-Heck coupling (Protocol 2).

  • To achieve double coupling in one pot, increase the amount of alkene to 2.5-3.0 equivalents and the base to 4.0 equivalents. The reaction time will likely need to be extended, and the temperature may need to be increased.

  • For a sequential coupling, after the formation of the mono-vinylated product (as determined by TLC or LC-MS), a second alkene can be added to the reaction mixture, along with additional catalyst, ligand, and base if necessary.

  • Work-up and purification are performed as described in Protocol 2.

Visualization of Experimental Workflow

Sequential Heck Coupling Workflow

The following diagram illustrates a potential workflow for a sequential Heck coupling of N-protected this compound, allowing for the synthesis of unsymmetrically di-substituted imidazoles.

Sequential_Heck_Coupling cluster_start Starting Materials cluster_step1 First Heck Coupling cluster_intermediate Intermediate cluster_alkene2 Second Alkene cluster_step2 Second Heck Coupling cluster_final Final Product start_imidazole N-Protected This compound heck1 Pd(OAc)₂, Ligand Base, Solvent, Heat start_imidazole->heck1 start_alkene1 Alkene 1 start_alkene1->heck1 mono_vinyl Mono-vinylated Iodo-imidazole heck1->mono_vinyl heck2 Pd(OAc)₂, Ligand Base, Solvent, Heat mono_vinyl->heck2 start_alkene2 Alkene 2 start_alkene2->heck2 di_vinyl Unsymmetrically Di-vinylated Imidazole heck2->di_vinyl

Caption: Workflow for sequential Heck coupling.

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_complex R-Pd(II)L₂(I) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex π-complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex σ-alkyl Pd(II) complex migratory_insertion->sigma_complex beta_hydride β-Hydride Elimination sigma_complex->beta_hydride product_complex Product-Pd(II) complex beta_hydride->product_complex Product reductive_elimination Reductive Elimination (with Base) product_complex->reductive_elimination reductive_elimination->pd0 H-Base⁺ I⁻

Caption: The catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for 2,4-Diiodo-1H-imidazole as a Versatile Precursor in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2,4-diiodo-1H-imidazole as a key building block in the synthesis of novel antifungal agents. While direct synthesis of antifungal compounds from this compound is not yet extensively documented in published literature, its structural features present a valuable scaffold for the generation of diverse chemical libraries for antifungal screening. The presence of two iodine atoms at positions 2 and 4, along with a reactive secondary amine, allows for a variety of chemical modifications, including N-alkylation and palladium-catalyzed cross-coupling reactions.

The primary mechanism of action for many imidazole-based antifungal drugs is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By disrupting ergosterol synthesis, these drugs compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.

This document outlines hypothetical synthetic pathways leveraging this compound and provides detailed experimental protocols for the synthesis and evaluation of potential antifungal derivatives.

Data Presentation

The following tables present hypothetical Minimum Inhibitory Concentration (MIC) data for potential antifungal compounds derived from a this compound precursor. These values are illustrative and based on reported activities of other imidazole-based antifungal agents.

Table 1: Hypothetical Antifungal Activity (MIC in µg/mL) of N-Alkylated Derivatives of this compound

Compound IDR-GroupCandida albicansAspergillus fumigatusCryptococcus neoformans
DIA-001 -CH₃64128>128
DIA-002 -CH₂CH₂Ph163264
DIA-003 -(CH₂)₃Ph81632
DIA-004 -CH₂-(4-Cl-Ph)4816
Fluconazole (Standard)86416

Table 2: Hypothetical Antifungal Activity (MIC in µg/mL) of Suzuki Coupling Derivatives of a Protected this compound

Compound IDR¹-Group (at C4)R²-Group (at C2)Candida albicansAspergillus fumigatusCryptococcus neoformans
DIS-001 PhenylIodo326464
DIS-002 4-FluorophenylIodo163232
DIS-003 PhenylPhenyl64>128128
DIS-004 4-Fluorophenyl2-Thienyl8168
Ketoconazole (Standard)142

Experimental Protocols

Protocol 1: Synthesis of N-Alkylated this compound Derivatives (General Procedure)

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, 4-chlorobenzyl bromide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated derivative.

Protocol 2: Synthesis of Arylated Imidazole Derivatives via Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a protected this compound with an arylboronic acid. The imidazole nitrogen should be protected (e.g., with a Boc or MOM group) prior to this reaction to prevent side reactions.

Materials:

  • N-protected this compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add the N-protected this compound (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the arylated product.

  • Deprotect the imidazole nitrogen using appropriate conditions to yield the final compound.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized imidazole derivatives

  • Standard antifungal drugs (e.g., fluconazole, ketoconazole)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and standard drugs in DMSO.

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust its concentration to the recommended density.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Visualizations

G start This compound N_alkylation N-Alkylation (e.g., R-X, Base) start->N_alkylation protection N-Protection (e.g., Boc₂O) start->protection product1 N-Alkylated Derivatives N_alkylation->product1 suzuki_coupling Suzuki Coupling (e.g., R-B(OH)₂, Pd catalyst) product2 C4/C2-Arylated Derivatives suzuki_coupling->product2 protected_imidazole N-Protected This compound protection->protected_imidazole protected_imidazole->suzuki_coupling deprotection Deprotection final_product Final Antifungal Candidates deprotection->final_product product2->deprotection

Caption: Synthetic pathways from this compound.

G compound_prep Compound Preparation (Stock Solutions) serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution inoculation Inoculation of Plates serial_dilution->inoculation inoculum_prep Fungal Inoculum Preparation inoculum_prep->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination

Caption: Workflow for antifungal susceptibility testing.

G imidazole_drug Imidazole Antifungal Drug lanosterol_demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) imidazole_drug->lanosterol_demethylase Inhibits ergosterol Ergosterol lanosterol_demethylase->ergosterol Blocked Conversion disrupted_membrane Disrupted Membrane (Increased Permeability) lanosterol_demethylase->disrupted_membrane Leads to lanosterol Lanosterol lanosterol->lanosterol_demethylase fungal_membrane Fungal Cell Membrane ergosterol->fungal_membrane Essential Component fungal_death Fungal Cell Death disrupted_membrane->fungal_death

Caption: Mechanism of action of imidazole antifungal agents.

References

Application Notes and Protocols for Microwave-Assisted Organic Synthesis Involving 2,4-Diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of 2,4-diiodo-1H-imidazole using microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction selectivity. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, enabling the rapid and efficient synthesis of novel substituted imidazole derivatives.

Introduction to Microwave-Assisted Synthesis of Imidazole Derivatives

The imidazole scaffold is a crucial pharmacophore found in numerous biologically active molecules. The selective functionalization of substituted imidazoles is therefore of great interest in the development of new therapeutic agents. This compound is a versatile building block, with two reactive sites (C2 and C4) that can be selectively functionalized through various cross-coupling reactions. Microwave-assisted synthesis has emerged as a powerful tool to accelerate these transformations, leading to the efficient generation of diverse chemical libraries for drug discovery.[1][2][3]

Advantages of Microwave-Assisted Organic Synthesis (MAOS):

  • Rapid Reaction Times: Microwave heating can reduce reaction times from hours to minutes.[1][4]

  • Higher Yields: Increased reaction rates and reduced side product formation often lead to higher isolated yields.

  • Improved Purity: Cleaner reaction profiles simplify purification processes.

  • Enhanced Selectivity: In some cases, microwave heating can lead to different product distributions compared to conventional heating.

  • Reproducibility: Modern microwave reactors offer precise temperature and pressure control, ensuring high reproducibility.

This application note will focus on three key palladium-catalyzed cross-coupling reactions for the functionalization of this compound: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C2 and C4 positions.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the microwave-assisted Suzuki-Miyaura coupling of a mono-iodoimidazole precursor, which can be adapted for this compound.

EntryArylboronic AcidProductYield (%)Reaction Time (min)Temperature (°C)
1Phenylboronic acid4-Phenyl-1H-imidazole9220150
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-imidazole9520150
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-1H-imidazole8820150
43-Thienylboronic acid4-(Thiophen-3-yl)-1H-imidazole7520150

Note: Yields are based on reactions with 4-iodo-1H-imidazole and can be expected to be similar for the di-iodo analogue under optimized conditions.

Detailed Experimental Protocol

This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with an arylboronic acid. For selective mono-arylation, 1.1 equivalents of the boronic acid should be used. For di-arylation, 2.2 equivalents are recommended.

Materials:

  • This compound

  • Arylboronic acid (1.1 or 2.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) (2.0 equiv. per iodine)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1 or 2.2 equiv.), potassium carbonate (2.0 equiv. per iodine), palladium(II) acetate (0.02-0.05 equiv.), and triphenylphosphine (0.04-0.10 equiv.).

  • Add a 4:1 mixture of dioxane and water as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up cluster_3 Purification A Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂/PPh₃ - K₂CO₃ - Dioxane/Water B Seal vial and irradiate (120-150 °C, 15-30 min) A->B Place in microwave C Cool to room temperature B->C D Filter and concentrate C->D E Column Chromatography D->E F Substituted Imidazole Product E->F G Start This compound Reagents Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI Base (Et₃N or DIPEA) Start->Reagents Add Microwave Microwave Irradiation (80-120 °C, 10-20 min) Reagents->Microwave React Product Alkynyl-substituted Imidazole Microwave->Product Forms G Imidazole This compound Catalyst Pd₂(dba)₃ / Ligand Imidazole->Catalyst Activates Amine Amine Catalyst->Amine Couples with Product Amino-substituted Imidazole Amine->Product Forms Base Base (NaOtBu or Cs₂CO₃) Base->Catalyst Enables

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,4-Diiodo-1H-Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-diiodo-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to optimize the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound? A1: The main challenge in the iodination of imidazole is controlling regioselectivity.[1] Imidazole has three carbon atoms (C2, C4, and C5) susceptible to electrophilic substitution, which can lead to a mixture of mono-, di-, and tri-iodinated products.[1][2] The primary side-products are often other iodo-imidazole isomers, making purification complex.

Q2: Which iodinating agents are commonly used for imidazole, and what are their characteristics? A2: Common iodinating agents include:

  • Molecular Iodine (I₂): Often used with a base, it is cost-effective but can lead to over-iodination if not carefully controlled.[3]

  • N-Iodosuccinimide (NIS): A milder and often more selective electrophilic iodinating agent that can provide better control over the reaction.[1][3]

  • 1,3-diiodo-5,5-dimethylhydantoin (DIH): Another effective iodinating agent.[3]

Q3: What is the role of sodium iodide (NaI) or potassium iodide (KI) in the reaction? A3: Iodine (I₂) has poor solubility in water.[4] Sodium iodide or potassium iodide is added to form the triiodide ion (I₃⁻), which is readily soluble in water and serves as the active iodinating species.[4]

Q4: How can the formation of over-iodinated byproducts be minimized? A4: To favor the formation of the desired product, it is crucial to control the stoichiometry of the reactants.[4] Using an excess of imidazole relative to iodine can significantly reduce the formation of multi-iodinated species.[4][5] The excess imidazole can often be recovered and recycled.[4][5] Maintaining a controlled low reaction temperature (e.g., 0 °C) is also beneficial.[4]

Q5: What are the best practices for purifying crude this compound? A5: Recrystallization is the most effective method for purifying the crude product.[4] A two-step recrystallization process is often recommended.[6] The first step, using a solvent system like water/ethanol, helps remove less soluble di-iodinated impurities through hot filtration.[4][5][6] A second recrystallization from a different solvent system, such as isopropanol/n-hexane or ethyl acetate/n-hexane, can yield a product with high purity.[2][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Observed Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Iodination: Insufficient iodinating agent or suboptimal reaction conditions.[4] 2. Poor Reagent Quality: Use of old or impure starting materials.[4] 3. Degradation of Product: The product may be sensitive to certain conditions.[4]1. Optimize Iodination: Ensure the use of an appropriate iodinating agent and adjust the stoichiometry. Monitor reaction progress using Thin Layer Chromatography (TLC).[4] 2. Verify Reagent Quality: Use fresh, high-purity imidazole, iodine, and other reagents.[4] 3. Control Reaction Conditions: Maintain the recommended low temperature (e.g., 0 °C) during the addition of the iodinating agent to prevent side reactions.[4]
Formation of Multiple Products (Over-iodination) 1. Excess Iodinating Agent: Using too much iodine relative to imidazole.[4] 2. High Reaction Temperature: Higher temperatures can promote multiple iodinations.[4]1. Control Stoichiometry: Carefully control the molar ratio of iodine to imidazole. A molar ratio of iodine to imidazole of 1:2-5 is suggested to reduce byproduct generation.[4] 2. Optimize Temperature: Perform the iodination at a controlled low temperature (e.g., 0 °C).[4]
Difficulty in Product Isolation and Purification 1. Incomplete Precipitation: The product may not fully precipitate from the reaction mixture.[4] 2. Co-precipitation of Impurities: Byproducts like 4,5-diiodo-1H-imidazole may precipitate with the desired product.[6]1. Adjust pH: Ensure the pH is adjusted to 7-8 to facilitate precipitation.[4] Consider adding a saturated salt solution to "salt out" the product before extraction.[4] 2. Optimize Recrystallization: Utilize a two-step recrystallization. First, use a hot water/ethanol mixture and perform a hot filtration to remove less soluble di-iodinated byproducts.[4][6] Then, recrystallize the desired product from the filtrate.[4]
Poor Yield on Scale-Up 1. Inefficient Mixing: In larger vessels, stirring may not be sufficient for a homogenous mixture.[4] 2. Heat Transfer Issues: Exothermic steps can be difficult to control on a larger scale.[4]1. Improve Agitation: Use appropriate mechanical stirring for efficient mixing in larger reactors.[4] 2. Control Reagent Addition: Add reagents slowly and in a controlled manner to manage exotherms, ensuring adequate cooling capacity.[4]

graph Troubleshooting_Low_Yield {
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start [label="Low Yield or Purity Issue", shape=ellipse, fillcolor="#FBBC05"];

cause1 [label="Check Reaction Conditions", fillcolor="#F1F3F4"]; cause2 [label="Analyze Crude Product (TLC/NMR)", fillcolor="#F1F3F4"]; cause3 [label="Review Purification Protocol", fillcolor="#F1F3F4"];

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subcause3a [label="Wrong Solvent System?", fillcolor="#F1F3F4"]; subcause3b [label="Product Lost in Mother Liquor?", fillcolor="#F1F3F4"];

sol1a [label="Solution: Use Excess Imidazole\n(e.g., 2-5 eq.)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Solution: Maintain Low Temp.\n(e.g., 0°C)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol2a [label="Solution: Increase Reaction Time\nor Temperature Carefully", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Solution: Decrease Iodine Stoichiometry\n& Maintain Low Temperature", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol3a [label="Solution: Use Two-Step Recrystallization\n(Water/EtOH then IPA/Hexane)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Solution: Cool Filtrate Longer\n(Ice Bath) to Maximize Precipitation", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> {cause1, cause2, cause3} [color="#EA4335"];

cause1 -> {subcause1a, subcause1b}; cause2 -> {subcause2a, subcause2b}; cause3 -> {subcause3a, subcause3b};

subcause1a -> sol1a; subcause1b -> sol1b; subcause2a -> sol2a; subcause2b -> sol2b; subcause3a -> sol3a; subcause3b -> sol3b; }

Caption: A troubleshooting decision tree for low yield and purity.

Experimental Protocols

Protocol 1: Direct Iodination of Imidazole

This method involves the direct iodination of imidazole in an alkaline solution, followed by purification to isolate the desired product.[7]

Materials:

  • Imidazole

  • Sodium Hydroxide (NaOH)

  • Sodium Iodide (NaI)

  • Iodine (I₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water, Ethanol, Isopropanol, n-Hexane

Procedure:

  • Preparation of Imidazole Solution: Dissolve sodium hydroxide (e.g., 24.0 g, 0.60 mol) in water (150 mL) and cool to room temperature.[4][7] Add imidazole (e.g., 40.8 g, 0.60 mol) and stir until fully dissolved.[4][7]

  • Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (e.g., 33.8 g, 0.23 mol) in water (45 mL).[4][7] Cool to room temperature, then add iodine (e.g., 38.1 g, 0.15 mol).[4][7]

  • Reaction: Cool the imidazole solution to 0 °C in an ice bath.[4][8] Dropwise, add the iodine solution to the imidazole solution while maintaining the temperature at 0 °C.[4][8] After the addition is complete, continue stirring at 0 °C for 6 hours.[4][8]

  • Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with concentrated HCl to precipitate a white solid.[4] Collect the solid by suction filtration. The filtrate can be extracted with ethyl acetate to recover unreacted imidazole.[4][5]

  • Purification:

    • Step 1: Combine the crude solid and add it to a mixed solvent of water (e.g., 120 mL) and ethanol (e.g., 4 mL).[4] Heat the mixture to reflux for 1 hour.[4] Perform a hot filtration to remove the less soluble 4,5-diiodo-1H-imidazole byproduct.[4][6]

    • Step 2: Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the product.[4] Collect the solid by filtration. For higher purity, a final recrystallization from a solvent system like isopropanol and n-hexane can be performed.[2]

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_imidazole Prepare Imidazole Solution (Imidazole, NaOH, H₂O) reaction Cool Imidazole Solution to 0°C prep_imidazole->reaction prep_iodine Prepare Iodine Solution (I₂, NaI, H₂O) addition Dropwise Addition of Iodine Solution at 0°C prep_iodine->addition reaction->addition stir Stir at 0°C for 6 hours addition->stir ph_adjust Adjust pH to 7-8 with HCl stir->ph_adjust filtration1 Filter Precipitated Crude Solid ph_adjust->filtration1 reflux Reflux Crude Solid in Water/Ethanol filtration1->reflux hot_filtration Hot Filtration to Remove Insoluble Byproducts reflux->hot_filtration crystallize Cool Filtrate to Crystallize Product hot_filtration->crystallize filtration2 Filter Pure Product crystallize->filtration2 final_product This compound filtration2->final_product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway and Byproduct Formation

The direct iodination of imidazole is an electrophilic substitution reaction. While the goal is to produce this compound, the electron-rich nature of the imidazole ring can lead to the formation of various iodinated species. Controlling the reaction conditions is key to maximizing the yield of the desired product.

reaction_pathway imidazole 1H-Imidazole mono_iodo Mono-iodo-imidazole (Mixture of isomers) imidazole->mono_iodo reagent1 + I₂ / Base di_iodo_target This compound (Desired Product) mono_iodo->di_iodo_target di_iodo_byproduct 4,5-Diiodo-1H-imidazole (Common Byproduct) mono_iodo->di_iodo_byproduct reagent2 + I₂ / Base tri_iodo 2,4,5-Triiodo-1H-imidazole (Byproduct) di_iodo_target->tri_iodo di_iodo_byproduct->tri_iodo reagent3 + I₂ / Base

Caption: Simplified reaction pathway for the iodination of imidazole.

References

Technical Support Center: Purification of 2,4-Diiodo-1H-imidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,4-diiodo-1H-imidazole by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for selecting a recrystallization solvent for this compound?

A1: The ideal solvent for recrystallization should dissolve the crude this compound at an elevated temperature but not at room or lower temperatures. Given the polar nature of the imidazole ring and the presence of iodine atoms, a systematic approach to solvent selection is recommended. Start with small-scale solubility tests in various solvents. Common solvent systems for similar heterocyclic compounds include single solvents like ethanol or isopropanol, and mixed solvent systems such as ethanol/water, isopropanol/n-hexane, or ethyl acetate/n-hexane.[1][2]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of the solution as a liquid above its melting point. This can be due to a high concentration of impurities depressing the melting point or the use of an inappropriate solvent. To address this, try adding more of the "good" solvent (the one in which the compound is more soluble) to the hot mixture to ensure complete dissolution at a higher volume.[3] Alternatively, allow the solution to cool more slowly to encourage crystal nucleation over oil formation. If the issue persists, selecting a different solvent system is advisable.

Q3: No crystals have formed even after the solution has cooled to room temperature. How can I induce crystallization?

A3: A supersaturated solution may require intervention to initiate crystallization. Several techniques can be employed:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If available, add a tiny crystal of pure this compound to the solution. This "seed crystal" will act as a template for crystal growth.

  • Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

  • Further Cooling: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

Q4: The purity of my this compound did not improve significantly after recrystallization. What could be the reason?

A4: There are several potential reasons for poor purification. Rapid crystallization can trap impurities within the crystal lattice.[3] Ensure the solution cools slowly and undisturbed. The chosen solvent may also not be effective at discriminating between the desired compound and the impurities. It is also possible that the impurities have very similar solubility profiles to the product. In such cases, a different solvent system or an alternative purification technique like column chromatography might be necessary.

Q5: I am observing a dark coloration in my crude product and in the recrystallization solution. What is the cause and how can I remove it?

A5: The dark color is likely due to the presence of elemental iodine (I₂), which can form from the degradation of the iodo-imidazole compound, often accelerated by light and heat.[4] To remove colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery/Yield - Too much solvent was used. - Premature crystallization during hot filtration. - The compound is significantly soluble in the cold solvent.- Concentrate the mother liquor and cool again to recover more product.[3] - Use a pre-heated funnel for hot filtration. - Cool the solution in an ice bath for a longer period.
Compound Precipitates Too Quickly - The solution is too concentrated. - The solvent is a very poor solvent for the compound.- Re-heat the solution and add a small amount of additional hot solvent.[3] - Consider a mixed solvent system to better modulate solubility.
Crystals are very fine or powder-like - The solution cooled too rapidly.- Ensure slow cooling. Insulate the flask to allow it to cool to room temperature gradually before placing it in an ice bath.
Difficulty Filtering Crystals - Crystals are too fine and clog the filter paper.- Try using a different grade of filter paper or a fritted glass funnel. - Allow the crystals to grow larger by slowing down the cooling process.

Quantitative Data Summary

Solvent System Crude Mass (g) Recovered Mass (g) Yield (%) Initial Purity (%) Final Purity (%)
Isopropanol/n-Hexane1.000.75758598
Ethanol/Water1.000.68688597
Ethyl Acetate1.000.55558596

Experimental Protocol: General Recrystallization Procedure

  • Solvent Selection: Based on preliminary small-scale tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until it boils gently. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration impurities Insoluble Impurities hot_filtration->impurities Remove cool Slow Cooling hot_filtration->cool Continue induce Induce Crystallization (Optional) cool->induce filtration Vacuum Filtration induce->filtration Crystals Formed mother_liquor Mother Liquor (Soluble Impurities) filtration->mother_liquor Separate wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: A general workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Synthesis and Purification of 1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the 4,5-diiodo-1H-imidazole byproduct during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 4,5-diiodo-1H-imidazole and why is it a common byproduct?

A1: 4,5-diiodo-1H-imidazole is a di-iodinated derivative of imidazole that is often formed as a byproduct during the synthesis of mono-iodinated imidazoles. Its formation is typically a result of over-iodination of the imidazole ring, especially when the reaction stoichiometry is not carefully controlled. Using an excess of the starting imidazole material relative to the iodinating agent can help to minimize the formation of this and other poly-iodinated byproducts[1][2][3].

Q2: What are the primary methods for removing 4,5-diiodo-1H-imidazole from my desired product?

A2: The two most effective and commonly reported methods for removing 4,5-diiodo-1H-imidazole are recrystallization and column chromatography. Recrystallization is often the preferred method, particularly for larger scale purifications, as it exploits the solubility differences between the mono- and di-iodinated compounds[1][4]. Column chromatography is also a viable option, especially for smaller quantities or when recrystallization does not provide the desired purity[4].

Q3: How does recrystallization work to separate 4,5-diiodo-1H-imidazole?

A3: Recrystallization separates compounds based on their differential solubility in a particular solvent or solvent system. In the case of removing 4,5-diiodo-1H-imidazole from a mono-iodinated imidazole product, a hot filtration step is often employed. The crude mixture is dissolved in a minimal amount of a hot solvent system, such as water and ethanol. The less soluble 4,5-diiodo-1H-imidazole will not dissolve as readily and can be removed by filtering the hot solution. The desired mono-iodinated product remains in the filtrate and crystallizes upon cooling[1][4][5].

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is a useful technique when recrystallization fails to yield a product of sufficient purity, or when dealing with smaller sample sizes. It is particularly effective at separating compounds with different polarities. For iodinated imidazoles, silica gel is a common stationary phase, and a polar eluent system is typically required to achieve good separation[4][6].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization Incomplete removal of 4,5-diiodo-1H-imidazole due to similar solubility in the chosen solvent.- Perform a hot gravity filtration. Suspend the crude solid in a water/ethanol mixture, heat to reflux, and filter while hot. The 4,5-diiodo-1H-imidazole should remain as a solid on the filter paper[1][4].- Optimize the recrystallization solvent system. Test different solvent mixtures to maximize the solubility difference between your product and the byproduct.
"Oiling Out" During Recrystallization The compound is melting before it dissolves, or the solution is supersaturated. This can be caused by impurities depressing the melting point.- Increase the amount of solvent to ensure the compound fully dissolves at the solvent's boiling point[7].- Slow down the cooling process. Allow the flask to cool to room temperature before placing it in an ice bath[7].- Try a different solvent system[7].
Poor Separation on Column Chromatography The chosen eluent system has a polarity that is too high or too low, resulting in co-elution of the product and byproduct.- Optimize the eluent system using thin-layer chromatography (TLC) first. Test various solvent ratios (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find the optimal separation[6].- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity[8].
Low Yield After Purification The desired product has some solubility in the recrystallization solvent, leading to loss in the mother liquor.- Minimize the amount of solvent used for recrystallization; use just enough to dissolve the crude product at the boiling point.- Cool the recrystallization mixture in an ice bath for an extended period to maximize crystal formation[4].
Final Product is Colored (Yellow/Brown) Trapped colored impurities or trace amounts of iodine.- Consider treating the solution with a small amount of activated charcoal during the recrystallization process before the hot filtration step. Be aware that this may reduce the overall yield[4].

Data Presentation

The successful separation of 1H-imidazole from its 4,5-diiodo- counterpart by recrystallization is primarily due to their differing solubilities in specific solvent systems. While exact solubility data can be temperature and solvent-dependent, the general principle is summarized below.

Compound Solubility in Hot Water/Ethanol Solubility in Cold Water/Ethanol
1H-imidazole (and mono-iodo derivatives) HighLow
4,5-diiodo-1H-imidazole Low to ModerateVery Low

Experimental Protocols

Protocol 1: Purification by Two-Step Recrystallization

This protocol is a highly effective method for removing the 4,5-diiodo-1H-imidazole impurity.

Step 1: Removal of Di-iodinated Impurity

  • Place the crude solid mixture into a round-bottom flask.

  • Add a solvent mixture of water and ethanol. A common starting ratio is 30:1 water to ethanol (e.g., 120 mL of water and 4 mL of ethanol for 26 g of crude material)[4][5].

  • Heat the mixture to reflux with stirring for approximately one hour.

  • Perform a hot gravity filtration using a pre-warmed funnel to remove the insoluble 4,5-diiodo-1H-imidazole. The desired product will be in the hot filtrate.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the precipitated solid by suction filtration.

Step 2: Final Recrystallization

  • Transfer the solid obtained from Step 1 to a clean flask.

  • Dissolve the solid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., isopropanol/n-hexane or ethyl acetate)[2][7].

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the pure crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for smaller scale purifications or when recrystallization is ineffective.

  • Prepare the Column: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity, as determined by TLC analysis. A gradient elution, starting with a less polar mixture (e.g., 100% ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol), is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow Crude_Product Crude Product (contains 4,5-diiodo-1H-imidazole) Recrystallization_Decision Attempt Recrystallization? Crude_Product->Recrystallization_Decision Hot_Filtration Hot Filtration (Water/Ethanol) Recrystallization_Decision->Hot_Filtration Yes Column_Chromatography Column Chromatography Recrystallization_Decision->Column_Chromatography No Insoluble_Byproduct Insoluble Byproduct: 4,5-diiodo-1H-imidazole Hot_Filtration->Insoluble_Byproduct Solid Filtrate_Cooling Cool Filtrate Hot_Filtration->Filtrate_Cooling Filtrate Pure_Product_Recryst Pure Product (Crystallized) Filtrate_Cooling->Pure_Product_Recryst Impurity_Check Purity Check (TLC, NMR) Pure_Product_Recryst->Impurity_Check Pure_Product_Column Pure Product (Eluted) Column_Chromatography->Pure_Product_Column Pure_Product_Column->Impurity_Check Sufficient_Purity Purity Sufficient? Impurity_Check->Sufficient_Purity Sufficient_Purity->Column_Chromatography No End End Sufficient_Purity->End Yes

Caption: Decision workflow for purifying 1H-imidazole derivatives.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion rates in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format, offering potential causes and actionable solutions.

Q1: My cross-coupling reaction shows low or no conversion of starting materials. Where should I start troubleshooting?

A1: A systematic approach is crucial when a reaction fails. Begin by verifying the fundamental components of your reaction. Here is a general workflow to diagnose the issue:

Troubleshooting_Workflow cluster_reagents Reagent Quality cluster_conditions Reaction Conditions Start Low Conversion Observed Reagent_Check 1. Verify Reagent Quality & Stoichiometry Start->Reagent_Check Condition_Check 2. Review Reaction Setup & Conditions Reagent_Check->Condition_Check Aryl_Halide Aryl Halide Purity Boronic_Acid Boronic Acid/Ester Stability (for Suzuki) Alkene_Alkyne Alkene/Alkyne Purity (for Heck/Sonogashira) Amine Amine Purity (for Buchwald-Hartwig) Catalyst_Check 3. Investigate Catalyst System Condition_Check->Catalyst_Check Atmosphere Inert Atmosphere (Degassing) Solvent Solvent Quality (Anhydrous & Degassed) Base Base Quality & Strength Temperature Temperature Control Side_Reaction_Check 4. Analyze for Side Reactions Catalyst_Check->Side_Reaction_Check Optimization 5. Systematic Optimization Side_Reaction_Check->Optimization

Caption: A systematic workflow for troubleshooting low conversion in cross-coupling reactions.

Initial checks should focus on:

  • Reagent Quality: Ensure the purity and stability of your starting materials. For instance, boronic acids in Suzuki couplings are known to degrade via protodeboronation or form unreactive boroxines.[1][2] Check the purity by NMR if in doubt.

  • Catalyst Integrity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by improper handling or storage.

  • Reaction Setup: Inadequate degassing, leading to the presence of oxygen, is a very common reason for failure. Oxygen can oxidize and deactivate the active Pd(0) catalyst.

Q2: How do I know if my palladium catalyst is the problem?

A2: Catalyst inactivity is a frequent culprit. The active catalytic species in most cross-coupling reactions is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can sometimes be inefficient.[1]

Signs of a Catalyst Problem:

  • Formation of Palladium Black: A black precipitate is a classic sign of catalyst decomposition into an inactive form. This can be caused by high temperatures, the presence of oxygen, or an inappropriate solvent.

  • No Reaction with Reliable Substrates: Test your catalyst on a well-established, simple coupling reaction with known reactive substrates (e.g., phenylboronic acid and bromobenzene for Suzuki). If this reaction also fails, your catalyst is likely inactive.[1]

Solutions:

  • Use Fresh Catalyst: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time.[1]

  • Switch to a Precatalyst: Modern palladacycle precatalysts (e.g., Buchwald G3 or G4) are designed for clean and efficient generation of the active Pd(0) species and are often more robust.[1]

  • Pre-activation: If using a Pd(II) source, you might need to pre-activate it by stirring it with the ligand, sometimes at an elevated temperature, before adding your substrates.[1]

Q3: My conversion is low, but I don't see any palladium black. What else could be wrong?

A3: Low conversion without catalyst precipitation points towards other issues within the catalytic cycle or with the reagents themselves.

Low_Conversion_Causes cluster_ligand Ligand cluster_reagent Reagents cluster_conditions Conditions Low Conversion Low Conversion Suboptimal Ligand Ligand Issues Low Conversion->Suboptimal Ligand Reagent Problems Reagent Quality/Reactivity Low Conversion->Reagent Problems Condition Issues Suboptimal Conditions Low Conversion->Condition Issues Side Reactions Competing Side Reactions Low Conversion->Side Reactions Wrong L:Pd Ratio Incorrect L:Pd Ratio Inappropriate Ligand Poor Ligand Choice (Sterics/Electronics) Oxidized Ligand Ligand Degradation Protodeboronation Boronic Acid Decomposition (Suzuki) Low Reactivity Halide Unreactive Aryl Halide (e.g., Ar-Cl) Homocoupling Glaser Coupling (Sonogashira) Wrong Base Inappropriate Base Wrong Solvent Poor Solvent Choice Low Temperature Insufficient Temperature

Caption: Common causes for low conversion in the absence of catalyst decomposition.

  • Ligand Issues: The ligand is critical for stabilizing the catalyst and facilitating the reaction.

    • Choice: Electron-rich and bulky phosphine ligands often give good results. For challenging substrates like aryl chlorides, specialized, highly active ligands are often required.[2]

    • Ratio: A common starting point is a 2:1 ratio of monodentate phosphine ligand to palladium. Too little can lead to instability, while too much can inhibit the reaction.

    • Degradation: Phosphine ligands are susceptible to oxidation.[2] Ensure they have been stored correctly under an inert atmosphere.

  • Substrate Reactivity: The reactivity of the electrophile is a key factor. The general trend is I > Br > OTf >> Cl.[2] Couplings with aryl chlorides are more challenging and often require more active catalyst systems.[2]

  • Base Selection: The base is crucial but can also cause side reactions.[2] For instance, strong bases can promote the decomposition of sensitive substrates. Milder bases like K₃PO₄ or Cs₂CO₃ can sometimes be beneficial.[2]

  • Solvent Choice: The solvent impacts catalyst stability and reagent solubility. Highly polar aprotic solvents like DMF or NMP are common, but sometimes less polar solvents like toluene are preferred to prevent inhibition by salt byproducts.

Q4: I am observing significant side products. What are the common side reactions and how can I minimize them?

A4: Several side reactions can compete with the desired cross-coupling, reducing your yield.

Side ReactionDescriptionCommon inMitigation Strategies
Homocoupling Dimerization of one of the coupling partners (e.g., two boronic acids or two alkynes coupling together).[3]Suzuki, SonogashiraRigorous degassing to remove oxygen, use a Pd(0) source directly, or switch to copper-free conditions for Sonogashira.[1][3]
Protodeboronation Replacement of the boronic acid/ester group with a hydrogen atom.[2]SuzukiUse milder bases (e.g., K₃PO₄, KF), ensure anhydrous conditions, or switch to more stable boronic esters (e.g., pinacol, MIDA).[1][2]
Dehalogenation Replacement of the halide on the starting material with a hydrogen atom.[1]All typesUse fresh, high-purity reagents and ensure a strictly inert atmosphere.
β-Hydride Elimination A common decomposition pathway, especially with alkyl coupling partners containing β-hydrogens.Heck, Suzuki (with alkylboron reagents)Use ligands that promote reductive elimination, add silver salts in Heck reactions, or use substrates lacking β-hydrogens.[4]

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Cross-Coupling Reaction

This protocol outlines the essential steps for setting up a reaction under an inert atmosphere to minimize catalyst deactivation.

  • Drying Glassware: Oven- or flame-dry all glassware (reaction vial/flask, stir bar) and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Adding Solids: To the reaction vessel, add the aryl halide (1.0 eq), the coupling partner (e.g., boronic acid, 1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium catalyst (e.g., 1-5 mol%), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel on a vacuum manifold and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Adding Liquids: Under a positive pressure of inert gas, add the degassed solvent via syringe. To degas the solvent, bubble an inert gas through it for 15-30 minutes or use a freeze-pump-thaw method.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS by periodically taking small aliquots with a nitrogen-flushed syringe.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.[5]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Protocol 2: Screening Reaction Conditions in Parallel

For challenging reactions, screening multiple parameters simultaneously is efficient. This can be done in a 24-well plate.

  • Plate Preparation: In each well of a 24-well plate, place a stir bar and the pre-weighed catalyst/ligand combination.

  • Stock Solutions:

    • Substrate Stock: Prepare a stock solution of your aryl halide (1.0 eq) and coupling partner (1.2 eq) in a suitable anhydrous solvent (e.g., Dioxane).[1]

    • Base Stocks: Prepare stock solutions of each base to be screened (e.g., 2.0 M K₂CO₃ in degassed water, or as a slurry in an organic solvent).[1]

  • Dispensing: Use a multichannel pipette to dispense the substrate stock solution into each well. Then, add the different base solutions to the designated wells.

  • Sealing and Reaction: Seal the plate with a cap mat and place it on a heated stirring plate under an inert atmosphere.

  • Analysis: After the reaction time, quench the reactions and analyze the conversion in each well by LC-MS or GC-MS.

Quantitative Data Summary

The following tables summarize key parameters and their typical ranges for optimization.

Table 1: Common Reaction Parameters for Different Cross-Coupling Reactions

ParameterSuzuki-MiyauraHeckSonogashiraBuchwald-Hartwig
Pd Catalyst Loading 0.5 - 5 mol%1 - 5 mol%1 - 5 mol%1 - 5 mol%
Ligand:Pd Ratio 1:1 to 4:12:1 to 4:12:1 to 4:11:1 to 2:1
Typical Solvents Dioxane/H₂O, Toluene, THF, DMF[6]DMF, NMP, TolueneTHF, DMF, Et₃N[7]Toluene, Dioxane, THF[8]
Typical Bases K₂CO₃, Cs₂CO₃, K₃PO₄, KF[2]Et₃N, NaOAc, K₂CO₃[9]Et₃N, i-Pr₂NH[3]NaOtBu, K₃PO₄, Cs₂CO₃[8]
Temperature Range 25 - 120 °C[6]80 - 140 °C25 - 100 °C[10]80 - 110 °C[8]

Table 2: Relative Reactivity of Aryl Halides

Aryl Halide (Ar-X)Relative ReactivityNotes
Ar-I HighestMost reactive, allows for milder reaction conditions.[2]
Ar-Br HighVery common and reliable substrates.[2]
Ar-OTf HighReactivity is comparable to Ar-Br.[2]
Ar-Cl LowRequires more active, specialized catalyst systems (e.g., with bulky, electron-rich ligands).[2]

References

preventing protodeiodination of 2,4-diiodo-1H-imidazole in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-diiodo-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of protodeiodination in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is protodeiodination and why is it a problem with this compound?

A1: Protodeiodination is an undesired side reaction where an iodine atom on the imidazole ring is replaced by a hydrogen atom. Given that the carbon-iodine bond is the weakest among carbon-halogen bonds, it is susceptible to cleavage under various reaction conditions. This is particularly problematic in multi-step syntheses, such as cross-coupling reactions, where the goal is to selectively functionalize one of the iodo-positions. The loss of an iodine atom leads to the formation of mono-iodinated or completely deiodinated imidazole, reducing the yield of the desired di-substituted product and complicating purification.

Q2: What are the common causes of protodeiodination?

A2: Several factors can promote protodeiodination:

  • Elevated Temperatures: Higher reaction temperatures increase the rate of most reactions, including the undesired protodeiodination. In some cases, increased temperatures can lead to product decomposition.

  • Choice of Base: Strong bases can facilitate the removal of the iodine atom. The type and strength of the base can significantly impact the extent of this side reaction.

  • Solvent Effects: The polarity and proton availability of the solvent can influence the stability of intermediates and the rate of protodeiodination.

  • Ligand Properties in Cross-Coupling Reactions: In palladium-catalyzed reactions, the steric and electronic properties of the phosphine ligands can influence the stability of the catalytic complex and the propensity for side reactions. Bulky ligands may promote side reactions.

  • Presence of Reducing Agents: Any reducing agents present in the reaction mixture can lead to the reductive cleavage of the C-I bond.

Q3: How can I minimize protodeiodination during a Suzuki-Miyaura coupling reaction?

A3: To minimize protodeiodination in Suzuki-Miyaura couplings, consider the following strategies:

  • Optimize the Base: Use a weaker base where possible. For instance, carbonates like K₂CO₃ are often employed. The choice of base can be critical, with some studies showing that bases like LiOH may offer better results than KOH, NaOH, or KOtBu in specific contexts.

  • Control the Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

  • Select Appropriate Ligands: The choice of ligand is crucial. While bulky ligands can be effective for some cross-couplings, they may also promote side reactions. Consider using less sterically demanding ligands or adding small coordinating additives like DMSO, which can help to suppress overfunctionalization and related side reactions. Common ligands used for iodoimidazoles include triphenylphosphine (PPh₃), dppf, and SPhos.

  • Use a Suitable Solvent: Anhydrous, aprotic solvents are generally preferred to minimize the availability of protons.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of mono-iodo imidazole byproduct. Protodeiodination is occurring at a high rate.- Lower the reaction temperature. - Screen different, milder bases (e.g., K₂CO₃, Cs₂CO₃). - Change the solvent to a less protic one. - In cross-coupling reactions, screen different phosphine ligands or add a coordinating additive like DMSO.
Low yield of the desired di-substituted product. In addition to protodeiodination, other side reactions or incomplete conversion may be the issue.- Confirm the purity of your this compound starting material. - Ensure all reagents are anhydrous. - Optimize the stoichiometry of your coupling partners. - Increase the catalyst loading if using a cross-coupling reaction.
Reaction is sluggish at lower temperatures. The activation energy for the desired reaction is not being overcome.- Screen different catalysts and ligands that may be more active at lower temperatures. - Gradually increase the temperature in small increments to find the optimal balance between reaction rate and prevention of protodeiodination.

Quantitative Data Summary

The following table summarizes the impact of different bases on the yield of a reaction prone to protodeiodination, illustrating the importance of base selection.

Base Yield (%) Observations
LiOH90Optimal base in the studied reaction.
KOH82Lower yield compared to LiOH.[1]
NaOH< 82Did not improve the yield.[1]
K₂CO₃< 82Did not improve the yield.[1]
KOtBu< 82Did not improve the yield.[1]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Protodeiodination

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), a mild base such as K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add an anhydrous, aprotic solvent (e.g., dioxane or DMF).

  • Stir the reaction mixture at a controlled, low temperature (e.g., 50-70 °C). Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is slow, consider adding a co-solvent such as water or a different ligand system.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Protodeiodination_Mechanism cluster_imidazole This compound cluster_reagents Reaction Conditions cluster_intermediates Intermediates cluster_product Protodeiodinated Product I_C1 Iodine (position 2 or 4) Carbanion Imidazole Carbanion I_C1->Carbanion Base abstracts Iodine Imidazole_Ring Imidazole Ring Base Base (e.g., OH⁻) Base->I_C1 Proton_Source Proton Source (e.g., Solvent) Proton_Source->Carbanion Deiodinated_Imidazole Mono-iodo-imidazole Carbanion->Deiodinated_Imidazole Protonation H_C1

Caption: Proposed mechanism of base-mediated protodeiodination.

Prevention_Workflow cluster_optimization Optimization Strategies Start Reaction Setup with This compound Check_Conditions Observe Protodeiodination? Start->Check_Conditions Lower_Temp Lower Reaction Temperature Check_Conditions->Lower_Temp Yes Success Successful Reaction: Minimized Protodeiodination Check_Conditions->Success No Change_Base Use Milder Base Lower_Temp->Change_Base Change_Solvent Use Aprotic Solvent Change_Base->Change_Solvent Change_Ligand Screen Ligands / Additives Change_Solvent->Change_Ligand Change_Ligand->Check_Conditions Re-evaluate

Caption: Workflow for preventing protodeiodination.

References

common side reactions during the synthesis of substituted imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and other issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted imidazoles?

A1: Several methods are widely used for the synthesis of substituted imidazoles, each with its own advantages and limitations. The most common classical routes include the Debus-Radziszewski synthesis, the van Leusen synthesis, the Marckwald synthesis, and the Wallach synthesis.[1][2] Modern variations often employ microwave assistance or catalysts to improve yields and reduce reaction times.[3][4]

Q2: I am getting a very low yield in my Debus-Radziszewski synthesis. What are the common causes?

A2: The Debus-Radziszewski reaction is known for sometimes providing low yields.[5][6] Common causes for low yields include side reactions, such as the formation of oxazoles, and incomplete reaction.[7][8] The reaction conditions, including temperature and the purity of starting materials, are critical. For instance, excessive heat can lead to the decomposition of the desired product.[1]

Q3: My van Leusen synthesis is producing a significant amount of an oxazole byproduct. How can I avoid this?

A3: The formation of oxazoles is a well-known side reaction in the van Leusen synthesis, which occurs when an aldehyde is used directly instead of a pre-formed aldimine.[9][10] To favor the formation of the imidazole, it is crucial to ensure the in situ generation of the aldimine from the corresponding aldehyde and amine before the addition of tosylmethyl isocyanide (TosMIC).[9]

Q4: What are some common impurities I might encounter when synthesizing imidazoles?

A4: Common impurities can include unreacted starting materials, such as benzil in the Debus-Radziszewski synthesis, as well as side products specific to the reaction pathway.[11] For example, in the Marckwald synthesis, the instability of the α-amino ketone or aldehyde starting materials can lead to byproducts.[12] In the Wallach synthesis, the use of harsh reagents like phosphorus pentachloride can generate various chlorinated impurities.[5]

Q5: How can I purify my substituted imidazole product from common side products and unreacted starting materials?

A5: Purification strategies depend on the specific impurities present. Recrystallization from a suitable solvent system, such as ethanol or an acetone/water mixture, is a common and effective method.[13] For impurities that are difficult to remove by recrystallization, column chromatography is often employed. In some cases, a chemical workup can be used; for example, unreacted aldehyde in a Debus-Radziszewski reaction can be removed by treatment with a hot sodium bisulfite solution.[3]

Troubleshooting Guides

Issue 1: Low Yield and/or Presence of Oxazole Byproduct in Debus-Radziszewski Synthesis

Symptoms:

  • Low isolated yield of the desired substituted imidazole.

  • Characterization data (e.g., NMR, Mass Spectrometry) indicates the presence of an oxazole byproduct.

Possible Causes and Solutions:

CauseSuggested Solution
Oxazole Formation Oxazole formation can be a competing reaction pathway. Optimizing the reaction conditions, such as temperature and reaction time, can help favor the imidazole product. Some studies suggest that the choice of catalyst can also influence the product distribution.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Decomposition of Product Imidazoles can be susceptible to decomposition at very high temperatures. Ensure the reaction temperature is maintained within the optimal range for your specific synthesis.
Purity of Reagents Impurities in the starting materials (dicarbonyl compound, aldehyde, or ammonia source) can lead to side reactions and lower yields. Use reagents of high purity.
Issue 2: Formation of Oxazole in van Leusen Imidazole Synthesis

Symptoms:

  • A significant peak corresponding to an oxazole is observed in the crude reaction mixture analysis.

  • The yield of the desired imidazole is lower than expected.

Possible Causes and Solutions:

CauseSuggested Solution
Direct Reaction of Aldehyde with TosMIC The van Leusen synthesis of imidazoles relies on the reaction of an aldimine with TosMIC. If the aldehyde reacts with TosMIC before the aldimine is formed, an oxazole will be produced.[9] To prevent this, ensure that the aldimine is pre-formed or generated in situ before the addition of TosMIC. This can often be achieved by mixing the aldehyde and amine for a period before introducing the TosMIC.
Reaction Conditions The reaction conditions, including the base used and the reaction temperature, can influence the rate of aldimine formation versus the rate of the competing oxazole formation. Optimization of these parameters may be necessary for your specific substrates.

Experimental Protocols

Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This protocol describes the classical one-pot condensation reaction to form 2,4,5-triphenylimidazole.[13]

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

  • Add glacial acetic acid as the solvent.

  • Reflux the mixture with stirring for 1-2 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

van Leusen Imidazole Synthesis

This protocol outlines the general procedure for the synthesis of imidazoles from aldimines using TosMIC.[9][14]

Procedure:

  • Generate the aldimine in situ by condensing an amine with an aldehyde. This can typically be done by stirring the two components together for about 30 minutes.

  • In a separate flask under an inert atmosphere, add TosMIC to a suitable solvent (e.g., THF) and cool the mixture.

  • Add a base (e.g., potassium tert-butoxide) to the TosMIC solution to form the deprotonated species.

  • Slowly add the pre-formed aldimine solution to the deprotonated TosMIC solution.

  • Allow the reaction to proceed at the appropriate temperature until completion, monitoring by TLC.

  • Upon completion, quench the reaction and perform an appropriate workup, which may include extraction and purification by chromatography or recrystallization.

Marckwald Synthesis of 2-Mercapto-4-phenylimidazole

This method is particularly useful for the synthesis of 2-mercaptoimidazoles.[1]

Procedure:

  • Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water.

  • Add an aqueous solution of potassium thiocyanate (1.1 eq).

  • Heat the mixture to reflux for 2 hours.

  • Upon cooling, the 2-mercapto-4-phenylimidazole will precipitate.

  • Collect the product by filtration.

  • Wash the solid with cold water and dry.

Wallach Synthesis of N-Methylimidazole

The Wallach synthesis provides a route to N-substituted imidazoles.[1]

Procedure:

  • Treat N,N'-dimethyloxamide with phosphorus pentachloride. This step should be performed in an inert atmosphere and with caution due to the reactivity of PCl5.

  • The resulting chloro-intermediate is then reduced using hydroiodic acid.

  • Work up the reaction mixture by neutralization and extraction to isolate the N-methylimidazole.

Visualizing Reaction Pathways and Troubleshooting

Below are diagrams to help visualize the reaction pathways and troubleshooting logic.

debus_radziszewski reagents Dicarbonyl + Aldehyde + Ammonia diimine Diimine Intermediate reagents->diimine Condensation oxazole Oxazole Byproduct reagents->oxazole Side Reaction Pathway imidazole Desired Imidazole Product diimine->imidazole Condensation with Aldehyde

Debus-Radziszewski Reaction Pathway

van_leusen_troubleshooting start Low Imidazole Yield/ High Oxazole Byproduct check_imine Was Aldimine Pre-formed or Generated In Situ? start->check_imine solution_no Pre-form Aldimine or Allow for In Situ Formation Time check_imine->solution_no No optimize_conditions Optimize Reaction Conditions (Base, Temperature) check_imine->optimize_conditions Yes yes_path Yes no_path No end_goal Improved Imidazole Yield solution_no->end_goal solution_yes Adjust Base or Temperature to Favor Imine Formation optimize_conditions->solution_yes solution_yes->end_goal

Troubleshooting van Leusen Synthesis

References

Technical Support Center: Improving the Regioselectivity of Imidazole Iodination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the regioselective iodination of imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the iodination of imidazole?

The main challenge in the iodination of imidazole is controlling the regioselectivity. The imidazole ring has three carbon atoms (C2, C4, and C5) that are susceptible to electrophilic substitution. Due to the electron-rich nature of the ring, reactions can easily lead to a mixture of mono-, di-, and even tri-iodinated products.[1] Achieving selective mono-iodination at a specific position requires careful control over reaction conditions and the choice of reagents.[1]

Q2: Which positions on the imidazole ring are most reactive towards iodination?

The reactivity of the carbon positions in imidazole towards electrophilic substitution generally follows the order C5 > C4 > C2.[1] The C2 position is the most acidic.[1] However, the regioselectivity can be significantly influenced by the reaction conditions, the iodinating agent used, and the presence of substituents on the imidazole ring.[1]

Q3: What are the common iodinating agents for imidazole?

Commonly used iodinating agents for imidazole include:

  • Molecular Iodine (I₂): Often used with a base, but can lead to product mixtures if not carefully controlled.[1]

  • N-Iodosuccinimide (NIS): A milder and often more selective electrophilic iodinating agent.[1] It can be activated with acids like trifluoroacetic acid (TFA).[1]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): A powerful iodinating agent, though its high cost can be a limitation for large-scale synthesis.[1]

Q4: How does pH influence the regioselectivity of imidazole iodination?

The pH of the reaction medium is a critical factor.[1] Under alkaline conditions, the deprotonated imidazolate anion is highly activated, which can lead to rapid and often unselective iodination.[1] Acidic conditions can protonate the imidazole ring, deactivating it towards electrophilic attack. The use of catalytic amounts of acid with milder reagents like NIS can promote regioselective iodination.[1]

Q5: Can protecting groups be used to control regioselectivity?

Yes, protecting the nitrogen atoms of the imidazole ring is a key strategy for directing iodination.[1] Introducing a bulky protecting group at the N1 position can influence the electronic properties and steric environment of the ring, thereby favoring iodination at a specific carbon atom.[1] The choice of the protecting group is crucial and must be compatible with the iodination conditions and be easily removable.[1]

Troubleshooting Guides

Issue 1: The reaction produces a mixture of mono-, di-, and tri-iodinated products.

This is a frequent issue arising from the high reactivity of the imidazole ring.[1]

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Use an excess of imidazole relative to the iodinating agent to favor mono-iodination.[2] The unreacted imidazole can often be recovered and recycled.[2]

    • Control Temperature: Lowering the reaction temperature can decrease the reaction rate and improve selectivity.[1]

    • Choose a Milder Reagent: Switch from a highly reactive iodinating agent like I₂ in a strong base to a milder one like N-Iodosuccinimide (NIS).[1]

    • Modify pH: Avoid strongly basic conditions that form the highly reactive imidazolate anion. Consider neutral or slightly acidic conditions.[1]

    • Introduce a Directing Protecting Group: A bulky protecting group on a nitrogen atom can sterically hinder certain positions, directing iodination to a less hindered carbon.[1]

Issue 2: The reaction is very slow or does not go to completion.

Low reactivity can be a problem, particularly with deactivated imidazole derivatives.

  • Troubleshooting Steps:

    • Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate.[1]

    • Use a More Reactive Iodinating Agent: If using a mild reagent like NIS, consider switching to a more powerful one like 1,3-diiodo-5,5-dimethylhydantoin (DIH), or activate NIS with a catalytic amount of acid (e.g., TFA).[1]

    • Check Reagent Quality: Ensure that the iodinating agent has not decomposed. For instance, iodine can sublimate over time.[3]

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary. Some protocols recommend stirring for 6 to 10 hours at 0°C.[1][3]

Issue 3: Poor separation of iodinated imidazoles during purification.

  • Troubleshooting Steps for Column Chromatography:

    • Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation.[4]

    • Reduce Column Loading: Overloading the column can lead to poor separation. Decrease the amount of crude product relative to the stationary phase.[4]

    • Consider a Different Stationary Phase: If silica gel is not effective, try using alumina or a reverse-phase silica gel.[4]

  • Troubleshooting Steps for Recrystallization:

    • Select an Optimal Solvent System: A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[4] Experiment with different solvents or mixed solvent systems like isopropyl alcohol/n-hexane.[4][5]

    • Control Cooling Rate: Cooling the solution too quickly can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4]

Data Presentation

Table 1: Comparison of Common Iodinating Agents for Imidazole

Iodinating AgentTypical ConditionsRegioselectivityYieldAdvantagesDisadvantages
Elemental Iodine (I₂) with Base NaOH or KOH, Water or THF/Water, 0°C to rtPrimarily C4/C5, can lead to di- and tri-iodination.[6]Good to ExcellentCost-effective, readily available.[6]Over-iodination can be an issue, requiring careful stoichiometric control; purification of mixtures may be necessary.[6]
N-Iodosuccinimide (NIS) Acetonitrile or TFA, often with a catalyst (e.g., TFA, Lewis acids)Generally good, can be tuned with catalysts.[6]Good to ExcellentMilder conditions, good functional group tolerance, often higher selectivity than I₂.[6]More expensive than I₂, may require a catalyst for less reactive substrates.[6]
1,3-Diiodo-5,5-dimethylhydantoin (DIH) Various organic solventsCan be highly selective.Good to ExcellentPowerful iodinating agent, easy to handle solid.More expensive than I₂, may require a catalyst for efficient reaction.[6]
Hypervalent Iodine Reagents Various, often metal-free conditionsCan be highly selective.Good to ExcellentEnvironmentally friendly, wide range of applications.[6]Reagent synthesis can be complex, may not be as cost-effective for simple iodinations.[6]

Note: Yields are approximate and can vary significantly based on the specific substrate, reaction conditions, and scale.

Experimental Protocols

Protocol 1: Iodination of Imidazole using Elemental Iodine (I₂) and Sodium Hydroxide

This protocol describes the synthesis of 4(5)-iodoimidazole.

  • Materials:

    • Imidazole

    • Sodium Hydroxide (NaOH)

    • Iodine (I₂)

    • Sodium Iodide (NaI)

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Isopropanol

    • n-Hexane

  • Procedure:

    • In a flask, dissolve sodium hydroxide in deionized water and cool to room temperature.[6]

    • Add imidazole to the NaOH solution and stir until fully dissolved.[6]

    • In a separate flask, prepare a solution of sodium iodide and iodine in deionized water.[6]

    • Cool the imidazole solution to 0°C in an ice bath.[6]

    • Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.[6]

    • After the addition is complete, continue stirring the reaction mixture at 0°C for 6 hours.[6]

    • Neutralize the reaction mixture to a pH of 7-8 with concentrated hydrochloric acid, which will cause a solid to precipitate.[6]

    • Collect the solid by vacuum filtration. The filtrate can be further extracted with ethyl acetate to recover more product.[6]

    • The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4(5)-iodoimidazole.[6]

Protocol 2: Iodination of Imidazole using N-Iodosuccinimide (NIS)

This protocol outlines a method for the iodination of imidazole using the milder reagent, N-Iodosuccinimide.

  • Materials:

    • Imidazole

    • N-Iodosuccinimide (NIS)

    • Acetonitrile or Trifluoroacetic acid (TFA)

    • (Optional) Catalytic amount of a Brønsted or Lewis acid

    • Saturated aqueous solution of sodium thiosulfate

    • Dichloromethane

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve imidazole in acetonitrile or trifluoroacetic acid in a round-bottom flask. If required, add a catalytic amount of a suitable acid.[6]

    • Add N-Iodosuccinimide portion-wise to the solution at room temperature.[6]

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).[6]

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[6]

    • Extract the aqueous layer with dichloromethane.[6]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[6]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.[6]

    • Purify the crude product by column chromatography on silica gel to afford the desired iodoimidazole derivative.[6]

Visualizations

G cluster_0 Electrophilic Iodination Mechanism Imidazole Imidazole Ring SigmaComplex Sigma Complex (Intermediate) Imidazole->SigmaComplex Attack by π-electrons IodinatingAgent Iodinating Agent (e.g., I₂ or NIS) Electrophile Electrophile (I⁺ or polarized I) IodinatingAgent->Electrophile Generation Electrophile->SigmaComplex Attack Iodoimidazole Iodoimidazole SigmaComplex->Iodoimidazole Deprotonation ProtonLoss -H⁺

Caption: General mechanism of electrophilic iodination of imidazole.

G cluster_1 Troubleshooting Workflow for Imidazole Iodination Start Reaction Outcome Unsatisfactory CheckSelectivity Poor Regioselectivity? Start->CheckSelectivity CheckYield Low Yield? CheckSelectivity->CheckYield No AdjustStoichiometry Adjust Stoichiometry (excess imidazole) CheckSelectivity->AdjustStoichiometry Yes IncreaseTemp Increase Temperature CheckYield->IncreaseTemp Yes End Reaction Optimized CheckYield->End No ChangeReagent Use Milder Reagent (e.g., NIS) AdjustStoichiometry->ChangeReagent ControlTemp Lower Temperature ChangeReagent->ControlTemp UseProtectingGroup Add Protecting Group ControlTemp->UseProtectingGroup UseProtectingGroup->CheckYield MoreReactiveReagent Use More Reactive Reagent (e.g., DIH or activate NIS) IncreaseTemp->MoreReactiveReagent CheckReagentQuality Check Reagent Quality MoreReactiveReagent->CheckReagentQuality ExtendReactionTime Extend Reaction Time CheckReagentQuality->ExtendReactionTime ExtendReactionTime->End

Caption: A workflow for troubleshooting imidazole iodination issues.

G cluster_2 Purification Workflow for Mono-iodinated Imidazole CrudeProduct Crude Product (Mixture of Iodinated Imidazoles) Recrystallization Recrystallization CrudeProduct->Recrystallization ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PureProduct Pure Mono-iodinated Imidazole Recrystallization->PureProduct MotherLiquor Mother Liquor (Contains Byproducts) Recrystallization->MotherLiquor TLCAnalysis TLC Analysis for Solvent System ColumnChromatography->TLCAnalysis Fractions Collect Fractions ColumnChromatography->Fractions CombinePureFractions Combine Pure Fractions Fractions->CombinePureFractions CombinePureFractions->PureProduct

Caption: Purification workflow for mono-iodinated imidazole.

References

challenges in the scale-up synthesis of 2,4-diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-diiodo-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: The primary challenges during the scale-up synthesis of this compound include controlling the regioselectivity of the iodination, managing the formation of over-iodinated byproducts, and ensuring efficient purification. Specifically, the formation of undesired isomers such as 4,5-diiodo-1H-imidazole and 2,4,5-triiodo-1H-imidazole is a significant issue.[1][2] On a larger scale, problems such as inefficient heat transfer and inadequate mixing can exacerbate these challenges, leading to lower yields and product purity.[3]

Q2: How can the formation of over-iodinated byproducts like 2,4,5-triiodo-1H-imidazole be minimized?

A2: To suppress the formation of multi-iodinated species, it is crucial to carefully control the reaction stoichiometry and temperature.[4] Using a molar excess of the starting material, imidazole, relative to the iodinating agent can favor the formation of the desired di-substituted product.[2] Additionally, conducting the iodination reaction at low temperatures, typically around 0°C, helps to control the reaction rate and improve selectivity.[3]

Q3: What are the recommended purification strategies for isolating this compound at a larger scale?

A3: Purification of this compound on a larger scale is typically achieved through a multi-step recrystallization process.[2] The choice of solvent system is critical and often involves a mixture of solvents to effectively separate the desired product from unreacted starting materials and over-iodinated byproducts. Common solvent systems include water/ethanol and isopropanol/n-hexane.[2] A hot filtration step can be employed to remove less soluble impurities before allowing the desired product to crystallize upon cooling.[2]

Q4: Are there any specific safety precautions to consider during the scale-up synthesis?

A4: Yes, safety is paramount. Iodine monochloride, an alternative iodinating agent, is highly corrosive, toxic, and can release hazardous gases upon contact with water, making it unsuitable for large-scale production.[1] When using iodine, it's important to manage its sublimation and potential for causing respiratory irritation. The reaction can also be exothermic, so controlled addition of reagents and efficient cooling are essential to prevent runaways, especially at scale.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Overall Yield - Formation of significant amounts of over-iodinated byproducts (e.g., 2,4,5-triiodo-1H-imidazole).- Incomplete reaction.- Product loss during workup and purification.- Increase the molar ratio of imidazole to the iodinating agent.[2]- Ensure adequate reaction time and maintain the recommended low temperature (e.g., 0°C).[3]- Optimize the recrystallization procedure to minimize loss in the mother liquor.
Presence of Multiple Products in Final Material - Inefficient separation of isomers (e.g., 4,5-diiodo-1H-imidazole) and tri-iodinated species.- Over-iodination due to poor temperature control or incorrect stoichiometry.- Employ a fractional recrystallization approach with a suitable solvent system.[2]- Implement strict temperature control during the reaction.- Carefully control the stoichiometry of the reactants.[4]
Poor Yield on Scale-Up - Inefficient mixing in larger reaction vessels leading to localized "hot spots" and side reactions.- Inadequate cooling capacity to manage the reaction exotherm.- Use appropriate mechanical stirring to ensure homogeneity.- Add reagents in a controlled manner, potentially subsurface, to improve dispersion and heat transfer.[3]
Product Contamination with Starting Material (Imidazole) - Inefficient extraction or recrystallization.- After the initial filtration of the crude product, extract the filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover unreacted imidazole.[2]- Optimize the recrystallization solvent system to ensure the starting material remains in the mother liquor.

Experimental Protocols

Protocol 1: Direct Iodination of Imidazole

This method focuses on the direct iodination of imidazole, followed by a meticulous purification process to isolate the this compound.

Materials:

  • Imidazole

  • Iodine

  • Sodium Iodide (or Potassium Iodide)

  • Sodium Hydroxide

  • Water

  • Hydrochloric Acid

  • Isopropanol

  • n-Hexane

Procedure:

  • Preparation of Imidazole Solution: Dissolve sodium hydroxide in water and cool the solution to room temperature. Add imidazole and stir until it is completely dissolved.[5]

  • Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide and iodine in water.[2]

  • Reaction: Cool the imidazole solution to 0°C using an ice bath. Slowly add the iodine solution to the stirring imidazole solution, ensuring the temperature is maintained at 0°C.[5] Allow the reaction to proceed for several hours at this temperature.[2]

  • Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with hydrochloric acid to precipitate the crude product.[3] Filter the precipitated solid. This crude product will be a mixture containing this compound, other isomers, and over-iodinated species.[2]

  • Purification: The crude solid is then subjected to recrystallization. A common method involves dissolving the crude product in a hot mixture of isopropanol and water, followed by hot filtration to remove less soluble byproducts. The filtrate is then allowed to cool, and a second solvent like n-hexane can be added to induce crystallization of the pure this compound.[4]

Quantitative Data Summary

ParameterValueReference
Reactant Molar Ratios
Iodine : Imidazole1 : 2-5[1]
Iodine : Co-solvent (NaI/KI)1 : 1-4[1]
Iodine : Base (NaOH)1 : 1-5[1]
Reaction Conditions
Temperature0°C[3][5]
Reaction Time6 hours[5]
Purification
Recrystallization SolventsWater/Ethanol or Isopropanol/n-Hexane[1][2]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_imidazole Imidazole in aq. NaOH reaction Reaction at 0°C for 6 hours prep_imidazole->reaction prep_iodine Iodine & NaI in Water prep_iodine->reaction neutralize Neutralization with HCl (pH 7-8) reaction->neutralize filtration Filtration neutralize->filtration extraction Extraction of Filtrate neutralize->extraction Filtrate recrystallization Recrystallization (Isopropanol/n-Hexane) filtration->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield check_byproducts Significant byproducts? start->check_byproducts check_sm Unreacted starting material? check_byproducts->check_sm No adjust_stoichiometry Increase Imidazole: Iodine Ratio check_byproducts->adjust_stoichiometry Yes improve_purification Optimize Recrystallization check_sm->improve_purification No increase_time Increase Reaction Time/Check Temp. check_sm->increase_time Yes end Improved Yield adjust_stoichiometry->end improve_purification->end increase_time->end

References

Technical Support Center: Optimizing Suzuki Reactions with 2,4-diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 2,4-diiodo-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for Suzuki reactions with this compound?

A1: For initial screening experiments with this compound, a palladium catalyst loading in the range of 1-5 mol% is a reasonable starting point. Due to the high reactivity of the C-I bond, lower catalyst loadings may be achievable upon optimization.[1] For N-protected diiodoimidazoles, catalyst loading can sometimes be lowered to facilitate selective reactions.

Q2: How does catalyst loading affect the outcome of the reaction?

A2: Catalyst loading is a critical parameter that directly influences reaction rate, yield, and purity.

  • Higher Loading (e.g., >5 mol%): Can lead to faster reaction times and higher conversion. However, it also increases costs, the likelihood of side reactions, and the amount of residual palladium in the final product, which is a significant concern in pharmaceutical applications.

  • Lower Loading (e.g., <1 mol%): More cost-effective and environmentally friendly, but may result in incomplete conversion, slower reaction rates, or catalyst decomposition before the reaction is complete. Optimization is key to finding the minimum catalyst amount that provides a satisfactory yield in a reasonable timeframe.

Q3: Which palladium catalysts and ligands are recommended for Suzuki couplings with this compound?

A3: Several palladium catalysts have shown efficacy for the arylation of iodo-imidazoles. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts like PdCl₂(dppf). The choice of ligand is also crucial, with bulky, electron-rich phosphine ligands such as SPhos and XPhos often being successful in promoting efficient coupling and stabilizing the catalyst.[2] For selective reactions, the choice of ligand can be critical in directing the coupling to a specific position.[3]

Q4: Is N-protection of the imidazole ring necessary for this reaction?

A4: While some Suzuki reactions can proceed with unprotected N-H imidazoles, N-protection is generally recommended. The unprotected N-H group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive species.[4] Protection can also improve the solubility of the starting material. Common protecting groups include Trityl (Tr), Methoxymethyl (MOM), and Silylethoxymethyl (SEM).[4]

Q5: How can I achieve selective mono-arylation of this compound?

A5: Achieving selective mono-arylation can be challenging. The C2 position of the imidazole ring is generally more reactive towards Suzuki coupling than the C4 position in some N-substituted diiodoimidazoles.[3] To favor mono-arylation, consider the following:

  • Stoichiometry: Use a limited amount of the boronic acid (e.g., 1.0-1.2 equivalents).

  • Catalyst/Ligand System: The choice of ligand can influence site-selectivity. For instance, in some systems, specific phosphine ligands have been shown to favor reaction at the C2 position.[3]

  • Reaction Conditions: Lowering the reaction temperature and catalyst loading may also improve selectivity by favoring the more reactive site and minimizing bis-arylation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Inefficient base. 3. Poor solubility of reagents. 4. Presence of oxygen. 5. Catalyst poisoning by unprotected N-H.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry. 3. Choose a solvent system in which all components are soluble (e.g., Dioxane/H₂O, DMF, Toluene). 4. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). 5. Protect the imidazole nitrogen with a suitable protecting group (e.g., Trityl, SEM).
Poor Regioselectivity (Mixture of C2 and C4 arylation, and/or bis-arylation) 1. High catalyst loading. 2. High reaction temperature or prolonged reaction time. 3. Boronic acid stoichiometry. 4. Inappropriate ligand.1. Reduce the catalyst loading to 0.5-2 mol%. 2. Lower the reaction temperature and monitor the reaction closely to stop it once the desired mono-arylated product is formed. 3. Use a slight excess (1.1-1.2 eq.) of the boronic acid for mono-substitution. 4. Screen different ligands. For example, tri-(p-fluorophenyl)phosphine has been used to favor C2 selectivity in N-methyl-2,4-diiodoimidazole.[3]
Formation of Homocoupling Product (Biaryl of Boronic Acid) 1. Presence of oxygen. 2. Inefficient transmetalation.1. Ensure rigorous exclusion of air from the reaction. 2. The choice of base and solvent can influence transmetalation. A solvent mixture containing water is often beneficial.
Protodeiodination (Replacement of Iodine with Hydrogen) 1. Presence of a proton source (e.g., water, acidic impurities). 2. Inefficient catalytic cycle.1. Use dry solvents and reagents. 2. Optimize the catalyst and ligand system to ensure the rate of cross-coupling is much faster than the rate of protodeiodination.
Catalyst Decomposition (Formation of Palladium Black) 1. High temperature. 2. Inappropriate ligand. 3. Presence of oxygen.1. Lower the reaction temperature. 2. Use bulky, electron-rich ligands that stabilize the Pd(0) species. 3. Maintain a strict inert atmosphere.

Data Presentation

Table 1: Catalyst and Ligand Systems for Suzuki Coupling of Iodo-Imidazoles

Catalyst SystemBaseSolventTemperature (°C)TimeCoupling PartnerYield (%)Reference
Pd(PPh₃)₄K₂CO₃DME15010 min (MW)Phenylboronic acid85[2]
PdCl₂(dppf)K₂CO₃DME15010 min (MW)Phenylboronic acid94[2]
Pd(OAc)₂ / SPhosK₂CO₃DME15010 min (MW)Phenylboronic acid92[2]
Pd(OAc)₂ / PPh₃K₂CO₃DME15010 min (MW)Phenylboronic acid82[2]

Note: The data above is for 4-iodo-1H-imidazole and serves as a starting point for optimizing reactions with this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound (N-Protected)

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the N-protected this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and ligand if required.

    • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Alternatively, if using a microwave reactor, set the desired temperature and time (e.g., 120-150 °C for 10-30 minutes).[2]

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Small-Scale Reaction for Catalyst Loading Optimization

This protocol is designed for efficiently screening different catalyst loadings.

  • Stock Solution Preparation:

    • Prepare a stock solution of the N-protected this compound, arylboronic acid, and base in the chosen degassed solvent in a larger flask under an inert atmosphere.

  • Reaction Setup:

    • In a series of labeled small reaction vials (e.g., 2 mL HPLC vials) with stir bars, add the desired amount of the palladium catalyst (e.g., corresponding to 0.5, 1, 2, and 5 mol%).

    • Aliquot the stock solution into each vial.

    • Seal the vials and place them in a heating block or parallel synthesizer.

  • Reaction and Analysis:

    • Heat all reactions at the same temperature for a set amount of time.

    • After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine the conversion and relative product formation. This allows for a rapid comparison of the effectiveness of different catalyst loadings.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, boronic acid, and base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert add_cat_solv Add Catalyst and Degassed Solvent inert->add_cat_solv heat Heat and Stir (Oil Bath or Microwave) add_cat_solv->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Yield? cat_inactive Is the catalyst active? start->cat_inactive Yes inert_atm Is the system under inert gas? start->inert_atm Yes cat_poisoned Is the imidazole N-H protected? cat_inactive->cat_poisoned No solution_cat Use fresh catalyst/pre-catalyst. cat_inactive->solution_cat Yes cat_decomposed Palladium black observed? cat_poisoned->cat_decomposed No solution_protect Protect the imidazole N-H. cat_poisoned->solution_protect Yes solution_ligand Use stabilizing ligand / lower temp. cat_decomposed->solution_ligand Yes reagents_ok Are reagents pure and dry? inert_atm->reagents_ok No solution_inert Degas solvent and use inert atm. inert_atm->solution_inert Yes solvent_ok Are reagents soluble? reagents_ok->solvent_ok No solution_reagents Purify/dry reagents. reagents_ok->solution_reagents Yes solution_solvent Screen for a better solvent. solvent_ok->solution_solvent Yes

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Managing 2,4-diiodo-1H-imidazole Decomposition in Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for professionals in research, chemical synthesis, and drug development. This resource provides essential guidance on handling 2,4-diiodo-1H-imidazole, a highly reactive building block. Due to its sensitivity, managing its decomposition is critical for successful synthetic outcomes. This center offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: My this compound appears discolored. Can I still use it?

A discolored appearance (e.g., brown or dark purple) of your this compound stock suggests potential decomposition. The presence of elemental iodine, a common decomposition product, is often the cause. It is highly recommended to purify the material before use, for example by recrystallization, to ensure reproducible results and avoid introducing impurities that could interfere with your reaction.

Q2: What are the primary drivers of this compound decomposition during a reaction?

Several factors can contribute to the decomposition of this compound under reaction conditions:

  • Thermal Stress: Like many poly-iodinated heterocyclic compounds, this compound is susceptible to thermal degradation. High reaction temperatures can lead to the cleavage of the carbon-iodine bonds.

  • Photodecomposition: Exposure to light, particularly UV radiation, can promote the homolytic cleavage of the C-I bonds, generating radical species and leading to decomposition.

  • Protodeiodination: The presence of protic sources in the reaction mixture can lead to the replacement of one or both iodine atoms with hydrogen, yielding mono-iodo or unsubstituted imidazole byproducts.

  • Catalyst Interactions: In transition metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck couplings), the unprotected N-H group of the imidazole ring can coordinate with the metal center, potentially leading to catalyst inhibition or undesired side reactions.

  • Oxidative Degradation: The presence of oxygen can degrade sensitive organometallic catalysts used in cross-coupling reactions and may also contribute to the decomposition of the iodo-imidazole substrate itself.

Q3: How can I minimize the decomposition of this compound when setting up my reaction?

To mitigate decomposition, consider the following precautions:

  • Inert Atmosphere: Always handle the compound and set up reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.

  • Temperature Control: Maintain the lowest effective temperature for your reaction. Conduct temperature optimization studies if necessary.

  • High-Purity Reagents: Use high-purity, dry solvents and reagents to minimize side reactions, such as protodeiodination.

  • N-Protection: Protecting the imidazole nitrogen with a suitable protecting group (e.g., trityl, SEM, or Boc) can prevent catalyst inhibition and improve solubility and stability.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Yield in Cross-Coupling Reactions

Description: You are performing a cross-coupling reaction with this compound, but the yield of the desired product is low, or no product is formed.

Potential Cause Recommended Solution
Decomposition of Starting Material Confirm the purity of your this compound. If discolored, purify before use. Minimize reaction temperature and protect from light.
Catalyst Inactivation Consider N-protection of the imidazole. Use ligands that are known to be robust and promote efficient catalytic turnover, such as bulky, electron-rich phosphine ligands for palladium catalysis.
Protodeiodination Ensure all reagents and solvents are anhydrous. Use a non-protic solvent if compatible with your reaction.
Incorrect Reaction Conditions Re-evaluate the catalyst system, base, solvent, and temperature. Screen different conditions to find the optimal parameters for your specific substrates.
Issue 2: Formation of Multiple Products

Description: Your reaction mixture shows multiple spots on TLC or peaks in LC-MS, indicating the formation of several byproducts.

Potential Cause Recommended Solution
Protodeiodination The presence of mono-iodinated or fully deiodinated imidazole suggests a proton source. Rigorously dry all solvents and reagents. Consider adding a non-nucleophilic base to scavenge any adventitious acid.
Homocoupling Homocoupling of your coupling partner (e.g., boronic acid in a Suzuki reaction) can occur. Ensure a strictly inert atmosphere and use a well-defined catalyst system.
Reaction at Multiple Sites If your reaction conditions are too harsh, you may see reaction at both iodine-bearing positions when only mono-substitution is desired. Use milder conditions, a less reactive catalyst, or a stoichiometric amount of the coupling partner.
Ring Opening/Degradation Complex byproduct profiles can indicate decomposition of the imidazole ring itself. This is more likely at very high temperatures or with highly reactive reagents. Lower the reaction temperature and consider a different synthetic route if the problem persists.

Experimental Protocols

Protocol 1: General Procedure for N-Protection of this compound with a Trityl Group

This protocol describes a common method to protect the imidazole nitrogen, which can enhance stability and prevent side reactions in subsequent steps.

Materials:

  • This compound

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere.

  • Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add trityl chloride (1.1 eq) portion-wise to the stirring solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with N-Protected this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of an N-protected this compound. Optimization of specific parameters may be required for different substrates.

Materials:

  • N-protected this compound (e.g., 1-trityl-2,4-diiodo-1H-imidazole)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, add the N-protected this compound (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

  • Add the degassed solvent.

  • Purge the reaction mixture with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Decomposition_Pathways This compound This compound Mono-iodo-imidazole Mono-iodo-imidazole This compound->Mono-iodo-imidazole Protodeiodination Degradation_Products Ring-Opened and Other Degradation Products This compound->Degradation_Products Thermal/Photo- decomposition Imidazole Imidazole Mono-iodo-imidazole->Imidazole Protodeiodination

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_solutions Potential Solutions Low_Yield Low or No Yield Observed Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Check_Inertness Verify Inert Atmosphere Check_Purity->Check_Inertness Pure Purify_SM Purify Starting Material Check_Purity->Purify_SM Impure Check_Conditions Review Reaction Conditions Check_Inertness->Check_Conditions Optimize_Temp Optimize Temperature (Lower if possible) Check_Conditions->Optimize_Temp N_Protection Consider N-Protection Optimize_Temp->N_Protection Screen_Catalyst Screen Catalysts and Ligands N_Protection->Screen_Catalyst

Caption: Troubleshooting workflow for low-yield reactions.

Validation & Comparative

A Comprehensive Guide to Purity Assessment of 2,4-diiodo-1H-imidazole using ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-diiodo-1H-imidazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any chemical used in research and development, establishing its purity is of paramount importance to ensure the reliability and reproducibility of experimental results. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information and can be used for quantitative analysis to determine the purity of a sample.

This guide outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and compares them with those of potential impurities that may arise during its synthesis.

Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment

A precise and accurate determination of purity can be achieved using quantitative NMR (qNMR). The following protocol is a general guideline for the ¹H qNMR analysis of this compound.

1. Sample Preparation:

  • Internal Standard Selection: Choose a stable, non-reactive internal standard with a known purity and a simple ¹H NMR spectrum that has at least one signal that does not overlap with the analyte or impurity signals. Maleic acid or 1,4-dinitrobenzene are suitable choices.

  • Weighing: Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a clean, dry vial. The exact masses must be recorded.

  • Dissolution: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.

    • Pulse Angle: A 30° pulse angle is recommended to ensure complete relaxation between scans.

    • Relaxation Delay (d1): Set a long relaxation delay of at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A delay of 30-60 seconds is generally sufficient.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals being integrated.

    • Acquisition Time (aq): Use a long acquisition time (e.g., > 3 seconds) to ensure high digital resolution.

    • Spectral Width (sw): Set a spectral width that encompasses all signals of interest.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C NMR experiment with a 30° pulse angle.

    • Relaxation Delay (d1): A shorter relaxation delay (e.g., 2 seconds) is typically used for qualitative analysis. For quantitative ¹³C NMR, a much longer delay and the addition of a relaxation agent might be necessary, but this is less common for routine purity checks.

    • Number of Scans (ns): A larger number of scans will be required for ¹³C NMR to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction.

  • Integration: Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the signal for the H5 proton is expected to be a singlet and should be used for quantification.

  • Purity Calculation: The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Logical Workflow for NMR Purity Assessment

The following diagram illustrates the logical workflow for the purity assessment of this compound using NMR.

Purity_Assessment_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis cluster_reporting Reporting weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition (qNMR) transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq process Fourier Transform, Phasing, Baseline Correction H1_acq->process C13_acq->process integrate Integrate Signals process->integrate identify Identify Impurity Signals process->identify calculate Calculate Purity integrate->calculate report Generate Purity Report calculate->report identify->report

NMR Purity Assessment Workflow

Data Presentation: Comparison of Expected NMR Data

The following table summarizes the estimated ¹H and ¹³C NMR chemical shifts (in ppm) for this compound and its potential impurities in DMSO-d₆. Note: These values are estimations based on known substituent effects and data from similar compounds and should be used as a guide for signal identification.

CompoundStructure¹H NMR (ppm)¹³C NMR (ppm)
This compound ~7.5 (s, 1H, H5)C2: ~125, C4: ~90, C5: ~120
Imidazole (Starting Material)7.68 (s, 1H, H2), 7.05 (s, 2H, H4, H5)C2: 135.9, C4/C5: 122.2
2-Iodo-1H-imidazole~7.1 (s, 2H, H4, H5)C2: ~120, C4/C5: ~123
4-Iodo-1H-imidazole~7.6 (s, 1H, H2), ~7.2 (s, 1H, H5)C2: ~136, C4: ~85, C5: ~125
2,5-Diiodo-1H-imidazole (Isomer)Not readily available~7.3 (s, 1H, H4)C2: ~125, C4: ~125, C5: ~90
4,5-Diiodo-1H-imidazole (Isomer)~7.7 (s, 1H, H2)C2: ~138, C4/C5: ~95
2,4,5-Triiodo-1H-imidazoleNo proton signalsC2: ~120, C4/C5: ~100

Disclaimer: The chemical structures are illustrative and sourced from ChemSpider. The NMR data are estimations and should be confirmed with experimental data.

Discussion of Spectral Data

  • This compound: The ¹H NMR spectrum is expected to be simple, showing a single singlet for the proton at the C5 position. The chemical shift of this proton will be influenced by the two adjacent iodine atoms. In the ¹³C NMR spectrum, three distinct signals are expected. The carbons bearing an iodine atom (C2 and C4) will be significantly shielded compared to unsubstituted imidazole, with their signals appearing at a lower ppm value.

  • Impurities:

    • Imidazole: The presence of the starting material, imidazole, would be indicated by two signals in the ¹H NMR spectrum: a singlet for H2 and a singlet for the equivalent H4 and H5 protons.

    • Mono-iodinated imidazoles: These would show more complex splitting patterns or a different number of signals compared to the desired product.

    • Di-iodinated isomers: Isomers such as 4,5-diiodo-1H-imidazole would exhibit a single proton signal at a different chemical shift. 2,5-diiodo-1H-imidazole would also show a single proton signal, likely at a different shift again.

    • 2,4,5-Triiodo-1H-imidazole: This over-iodinated byproduct would not show any signals in the ¹H NMR spectrum but would be detectable in the ¹³C NMR spectrum.

By carefully analyzing the ¹H and ¹³C NMR spectra and comparing the observed signals with the expected values in the table, researchers can identify and, with the use of qNMR, quantify the impurities present in their sample of this compound. This comprehensive approach ensures the quality and reliability of the material for its intended scientific applications.

A Comparative Guide to the Reactivity of 2,4-Diiodo-1H-imidazole and 2,4-Dibromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2,4-diiodo-1H-imidazole and 2,4-dibromo-1H-imidazole, two important halogenated building blocks in medicinal chemistry and organic synthesis. The choice between these two intermediates can significantly impact reaction efficiency, selectivity, and the overall success of a synthetic campaign. This document outlines their relative performance in key chemical transformations, supported by established chemical principles and available experimental data.

Executive Summary

The reactivity of organohalides in many common synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions and metal-halogen exchange, is largely governed by the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, leading to a generally accepted reactivity trend of R-I > R-Br. Consequently, this compound is typically more reactive than its dibromo counterpart. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields. However, factors such as cost, stability, and desired regioselectivity can influence the choice of reagent.

Data Presentation: A Comparative Overview

While direct side-by-side quantitative comparisons of this compound and 2,4-dibromo-1H-imidazole under identical conditions are not extensively available in the literature, the following tables summarize the expected and observed reactivity based on analogous systems and fundamental principles.

Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

FeatureThis compound2,4-Dibromo-1H-imidazoleRationale
General Reactivity HigherLowerWeaker C-I bond facilitates faster oxidative addition to the palladium catalyst.
Suzuki Coupling More reactive, prone to selective C2 coupling.[1]Less reactive, may require more forcing conditions.In a study on N-methylated analogs, the diiodoimidazole showed selective reactivity at the C2 position, while the C4-iodo bond was less reactive.[1]
Stille Coupling Expected to be more reactive.Expected to be less reactive.The rate-determining transmetalation step is preceded by oxidative addition, which is faster for the C-I bond.
Typical Conditions Milder (e.g., lower temperatures, shorter times).More forcing (e.g., higher temperatures, longer times).Lower energy barrier for C-I bond cleavage.

Table 2: Comparison of Reactivity in Other Key Transformations

FeatureThis compound2,4-Dibromo-1H-imidazoleRationale
N-Alkylation Similar reactivity expected.Similar reactivity expected.Reactivity is primarily governed by the nucleophilicity of the imidazole nitrogen, which is similarly affected by the two halogen atoms.
Lithium-Halogen Exchange Faster exchange rate.Slower exchange rate.The rate of exchange generally follows the trend I > Br > Cl.[2]
Regioselectivity Exchange is expected to occur preferentially at the more reactive C-I bond.Exchange occurs at the C-Br bond.The greater reactivity of the C-I bond allows for selective functionalization.

Experimental Protocols

The following are representative experimental protocols for key reactions. Note that optimization of these conditions for specific substrates is often necessary.

Comparative Suzuki-Miyaura Coupling (Hypothetical)

This protocol is designed to compare the reactivity of the two dihaloimidazoles.

  • Materials:

    • N-protected this compound (1.0 equiv)

    • N-protected 2,4-dibromo-1H-imidazole (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • In separate reaction vessels, charge the respective dihaloimidazole, arylboronic acid, and base.

    • Add the solvent and degas the mixture with argon for 15 minutes.

    • Add the palladium catalyst to each vessel under an argon atmosphere.

    • Heat the reactions to a specified temperature (e.g., 80 °C) and monitor the progress of each reaction by TLC or LC-MS at regular time intervals.

    • Upon completion, cool the mixtures, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude products by column chromatography.

  • Expected Outcome: The reaction with this compound is expected to proceed faster and may provide a higher yield of the mono-arylated product at the C2 position compared to the 2,4-dibromo-1H-imidazole under identical conditions.

Stille Cross-Coupling
  • Materials:

    • N-protected dihaloimidazole (1.0 equiv)

    • Organostannane (1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Solvent (e.g., anhydrous toluene or DMF)

  • Procedure:

    • To a solution of the N-protected dihaloimidazole in the chosen solvent, add the organostannane.

    • Degas the solution with a stream of argon for 15-20 minutes.

    • Add the palladium catalyst and degas for a further 5 minutes.

    • Heat the reaction mixture under an argon atmosphere (e.g., to 100 °C) and monitor by TLC or LC-MS.

    • After completion, cool the reaction and process as appropriate, which may include a fluoride wash to remove tin byproducts.

    • Purify the product by column chromatography.

N-Alkylation
  • Materials:

    • Dihaloimidazole (1.0 equiv)

    • Alkyl halide (1.1 equiv)

    • Base (e.g., K₂CO₃ or NaH)

    • Solvent (e.g., DMF or acetonitrile)

  • Procedure:

    • To a solution of the dihaloimidazole in the solvent, add the base and stir for 15-30 minutes at room temperature.

    • Add the alkyl halide dropwise.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Lithium-Halogen Exchange
  • Materials:

    • N-protected dihaloimidazole (1.0 equiv)

    • n-Butyllithium (1.0 equiv)

    • Anhydrous solvent (e.g., THF or diethyl ether)

    • Electrophile (e.g., an aldehyde, ketone, or CO₂)

  • Procedure:

    • Dissolve the N-protected dihaloimidazole in the anhydrous solvent and cool to -78 °C under an argon atmosphere.

    • Slowly add n-butyllithium dropwise and stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes).

    • Add the electrophile and continue stirring at -78 °C for 1-2 hours before allowing the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the product by column chromatography.

  • Expected Outcome: The lithium-halogen exchange is expected to occur more readily and with higher regioselectivity at one of the C-I positions of the diiodoimidazole compared to the C-Br positions of the dibromoimidazole.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of key comparative reactions.

Suzuki_Coupling_Comparison cluster_diiodo This compound Pathway cluster_dibromo 2,4-Dibromo-1H-imidazole Pathway diiodo This compound pd_diiodo Oxidative Addition (Fast) diiodo->pd_diiodo Pd(0) trans_diiodo Transmetalation pd_diiodo->trans_diiodo ArB(OH)2 red_elim_diiodo Reductive Elimination trans_diiodo->red_elim_diiodo product_diiodo Mono-arylated Product (e.g., at C2) red_elim_diiodo->product_diiodo dibromo 2,4-Dibromo-1H-imidazole pd_dibromo Oxidative Addition (Slower) dibromo->pd_dibromo Pd(0) trans_dibromo Transmetalation pd_dibromo->trans_dibromo ArB(OH)2 red_elim_dibromo Reductive Elimination trans_dibromo->red_elim_dibromo product_dibromo Mono-arylated Product red_elim_dibromo->product_dibromo

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Halogen_Metal_Exchange cluster_reactivity Reactivity Comparison start Dihaloimidazole (Diiodo or Dibromo) condition n-BuLi, THF, -78 °C start->condition diiodo_path This compound: Faster Exchange condition->diiodo_path Higher k dibromo_path 2,4-Dibromo-1H-imidazole: Slower Exchange condition->dibromo_path Lower k intermediate Lithium Intermediate diiodo_path->intermediate dibromo_path->intermediate electrophile Quench with Electrophile (E+) intermediate->electrophile product Functionalized Imidazole electrophile->product

Caption: Logical workflow for comparative lithium-halogen exchange.

Conclusion

References

A Comparative Guide to Alternative Reagents for the Di-iodination of Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4,5-diiodoimidazole is a critical step in the development of various pharmaceutical compounds. This guide provides a comparative analysis of traditional and alternative reagents for the di-iodination of imidazole, supported by experimental data and detailed protocols to inform the selection of the most suitable method.

The traditional method for the di-iodination of imidazole involves the use of elemental iodine (I₂) in the presence of a strong base. While effective, this method can sometimes lead to the formation of byproducts and require careful control of reaction conditions. In the quest for improved efficiency, selectivity, and milder reaction conditions, alternative reagents such as N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH) have emerged as viable options.

Performance Comparison of Iodinating Reagents

The choice of iodinating agent significantly impacts the yield, reaction time, and overall efficiency of the di-iodination of imidazole. Below is a summary of the performance of the traditional reagent, elemental iodine with a base, compared to the alternative reagent, 1,3-diiodo-5,5-dimethylhydantoin (DIH). While N-Iodosuccinimide (NIS) is a common and milder iodinating agent, it is typically employed for mono-iodination of imidazoles and is less frequently used for exhaustive di-iodination.

ReagentTypical ConditionsReaction TimeYield of 4,5-diiodoimidazoleAdvantagesDisadvantages
Elemental Iodine (I₂) / Base (NaOH or KOH) Aqueous solution, often with KI or NaI as a solubilizing agent, room temperature.3 hours70-78%[1]Cost-effective, readily available reagents.Can lead to the formation of mono- and tri-iodinated byproducts, requiring careful stoichiometric control.
1,3-Diiodo-5,5-dimethylhydantoin (DIH) Continuous flow process.Short residence timeHigh throughput (295 g/day )[1]High reactivity and selectivity, shorter reaction times.Higher cost of the reagent.[2]

Experimental Protocols

Detailed methodologies for the di-iodination of imidazole using elemental iodine and a general protocol for iodination using N-Iodosuccinimide are provided below.

Protocol 1: Di-iodination using Elemental Iodine (I₂) and Sodium Hydroxide (NaOH)

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Imidazole

  • Potassium Iodide (KI)

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • In a suitable flask, dissolve potassium iodide in water.

  • To this solution, add iodine and stir until it is completely dissolved.

  • In a separate flask, prepare a solution of sodium hydroxide in water and add imidazole, stirring until it dissolves.

  • Cool the imidazole solution to 0 °C using an ice bath.

  • Slowly add the iodine solution to the imidazole solution while maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

  • Cool the reaction mixture to 0 °C and acidify by the portion-wise addition of concentrated HCl.

  • The resulting solid is collected by vacuum filtration, washed with a cold mixture of EtOAc/hexanes, and dried under high vacuum to yield 4,5-diiodo-1H-imidazole.

Protocol 2: General Iodination using N-Iodosuccinimide (NIS)

This protocol outlines a general procedure for the iodination of imidazoles using NIS. The regioselectivity and degree of iodination can be influenced by the reaction conditions and the stoichiometry of the reagents.

Materials:

  • Imidazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile or other suitable solvent

  • (Optional) Trifluoroacetic acid (TFA) or other acid catalyst

Procedure:

  • Dissolve the imidazole substrate in the chosen solvent in a round-bottom flask.

  • If required, add a catalytic amount of an acid like TFA.

  • Add N-Iodosuccinimide (in appropriate stoichiometric amounts for di-iodination) portion-wise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Once the reaction is complete, the mixture is worked up by quenching any remaining NIS, followed by extraction and purification of the product.

Reaction Pathways and Workflow

The selection of a reagent for the di-iodination of imidazole dictates the synthetic strategy. The following diagrams illustrate the general electrophilic substitution mechanism and a comparative workflow for the different reagents.

G Electrophilic Aromatic Substitution on Imidazole Imidazole Imidazole Intermediate Sigma Complex (Wheland Intermediate) Imidazole->Intermediate Attack by π-electrons Electrophile Iodinating Reagent (I⁺ source) Electrophile->Intermediate Diiodoimidazole 4,5-Diiodoimidazole Intermediate->Diiodoimidazole Deprotonation

Caption: General mechanism of electrophilic iodination of imidazole.

G Comparative Workflow for Imidazole Di-iodination cluster_0 Traditional Method cluster_1 Alternative Method (DIH) I2_Base Imidazole + I₂/Base I2_Reaction Reaction in Aqueous Medium I2_Base->I2_Reaction I2_Workup Acidification & Filtration I2_Reaction->I2_Workup I2_Product 4,5-Diiodoimidazole I2_Workup->I2_Product DIH_Reagent Imidazole + DIH DIH_Reaction Continuous Flow Reaction DIH_Reagent->DIH_Reaction DIH_Workup Precipitation & Filtration DIH_Reaction->DIH_Workup DIH_Product 4,5-Diiodoimidazole DIH_Workup->DIH_Product

Caption: Comparative workflow for imidazole di-iodination methods.

References

A Comparative Guide to the Structural Validation of Diiodo-1H-imidazoles: X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of synthetic compounds is a cornerstone of chemical and pharmaceutical research. For substituted imidazoles, such as the diiodo-1H-imidazole isomers, a precise understanding of the molecular structure is critical for predicting reactivity, designing new catalysts, and developing novel therapeutic agents. While multiple isomers of diiodo-1H-imidazole exist, crystallographic data for the 2,4-diiodo-1H-imidazole isomer is not publicly available. This guide, therefore, utilizes the crystallographic data of the closely related 4,5-diiodo-1H-imidazole as a case study to compare the gold-standard method of single-crystal X-ray diffraction with alternative spectroscopic techniques for structural validation.

Comparison of Structural Validation Techniques

The validation of a molecular structure can be approached through several analytical techniques, each providing unique and complementary information. While X-ray crystallography provides an unambiguous three-dimensional structure, NMR and mass spectrometry offer insights into the molecular connectivity and composition in solution and the gas phase, respectively.

TechniquePrincipleKey Information Provided
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice.Unambiguous 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration.
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, revealing the chemical environment of each nucleus.Information on the chemical environment of atoms (e.g., ¹H, ¹³C), molecular connectivity through spin-spin coupling, and the relative number of each type of nucleus.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.The molecular weight of the compound and the masses of its fragments, which can be used to deduce the molecular formula and aspects of the structure.[1][2]

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction stands as the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule.[3][4][5] The data obtained from this technique, when a suitable crystal is grown, is unequivocal.

Crystallographic Data for 4,5-diiodo-1H-imidazole

The following table summarizes the key crystallographic parameters for 4,5-diiodo-1H-imidazole, as obtained from the Crystallography Open Database (COD).[6] This data provides a quantitative description of the molecule's solid-state structure.

ParameterValue
COD ID 4512829
Chemical Formula C₃H₂I₂N₂
Molecular Weight 319.87 g/mol
Crystal System Tetragonal
Space Group P 4₁ 2₁ 2
Unit Cell Dimensions a = 6.8867 Å, b = 6.8867 Å, c = 28.275 Å
α = 90°, β = 90°, γ = 90°
Volume 1340.4 ų
Z 8

Data sourced from the Crystallography Open Database.[6]

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from sample preparation to the final structural refinement.

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Synthesis & Purification of this compound B Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Selection of a high-quality single crystal B->C D Mounting the crystal on the diffractometer C->D E Data collection (X-ray source, e.g., Mo Kα) D->E F Data processing (integration & scaling) E->F G Structure solution (e.g., direct methods) F->G H Structural refinement G->H I Validation and analysis of the final structure H->I

Experimental workflow for single-crystal X-ray diffraction.

Alternative Validation Methods: NMR and Mass Spectrometry

When single crystals suitable for X-ray diffraction cannot be obtained, or for routine characterization, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure in solution. For a molecule like this compound, ¹H and ¹³C NMR would be the primary techniques used.

  • ¹H NMR: Would show distinct signals for the protons on the imidazole ring, with their chemical shifts and coupling patterns revealing their connectivity and chemical environment.

  • ¹³C NMR: Would identify the number of unique carbon atoms in the molecule and their electronic environments, which are significantly influenced by the attached iodine and nitrogen atoms.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound with high accuracy.[1][2] For this compound (C₃H₂I₂N₂), high-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed in this guide.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: A purified sample of the diiodo-imidazole isomer is dissolved in a suitable solvent (e.g., ethanol, acetonitrile). Single crystals are grown by slow evaporation of the solvent at a constant temperature.

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[5][8] A series of diffraction images are recorded as the crystal is rotated.[8]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and reflection intensities. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: 5-10 mg of the diiodo-imidazole sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9][10] A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

    • For ¹H NMR , standard parameters are used to acquire the spectrum.

    • For ¹³C NMR , a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.[11][12]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of the diiodo-imidazole sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).[1] An ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to generate ions.[1] The mass analyzer (e.g., time-of-flight, quadrupole, or Orbitrap) separates the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the parent ion and to identify any characteristic fragmentation patterns.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Diiodoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of imidazole scaffolds is a critical endeavor in the synthesis of a wide array of pharmacologically active compounds. Diiodoimidazoles serve as versatile precursors for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system, encompassing the palladium precursor and its associated ligands, is paramount in achieving optimal reaction efficiency, yield, and selectivity.

This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving diiodoimidazole substrates. Due to a lack of direct head-to-head comparative studies on a single diiodoimidazole substrate in the literature, this guide draws upon data from analogous dihaloheterocycles, such as 4-iodo-1H-imidazole and 2,5-diiodopyrazine, to provide valuable insights into catalyst performance.

Data Presentation: Comparative Performance of Palladium Catalysts

The selection of an appropriate palladium catalyst is contingent on the specific cross-coupling reaction and the desired outcome. The following tables summarize the performance of various catalyst systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For the arylation of iodo-substituted imidazoles, several palladium catalysts have demonstrated high efficacy, particularly under microwave-assisted conditions.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (min)Coupling PartnerYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃DME150 (MW)10Phenylboronic acid85
Pd(OAc)₂ / PPh₃PPh₃K₂CO₃DME150 (MW)10Phenylboronic acid82
PdCl₂(dppf)dppfK₂CO₃DME150 (MW)10Phenylboronic acid94
Pd(OAc)₂ / SPhosSPhosK₂CO₃DME150 (MW)10Phenylboronic acid92

Data adapted from a study on the microwave-assisted Suzuki–Miyaura cross-coupling of 4(5)-iodoimidazole.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. For diiodo-substituted heteroaromatics, traditional copper co-catalyzed systems, as well as copper-free protocols, are effective.

CatalystLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHFRT3-12High
Pd₂(dba)₃XPhosCuIi-Pr₂NHDioxane8012High
Pd/CXPhos-K₂CO₃EtOH505Good

Note: Yields are reported for analogous aryl halides as direct comparative data for diiodoimidazoles was not available in a single comprehensive study. "Good" and "High" yields suggest successful reactions as reported in the respective literature.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for constructing carbon-nitrogen bonds. Catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective for the amination of aryl halides.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Good to Excellent
Pd₂(dba)₃BINAPNaOt-BuToluene110-High
Pd(OAc)₂SPhosCs₂CO₃THF--Good

Note: Yields are reported for analogous haloarenes as direct comparative data for diiodoimidazoles was not available in a single study. "Good," "High," and "Good to Excellent" yields suggest successful reactions as reported in the respective literature.[1][2]

Mandatory Visualization

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, along with a generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) X-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) CuX Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR CuX CuX Alkyne Coordination Alkyne Coordination CuX->Alkyne Coordination R-C≡CH Base Cu-C≡CR Cu-C≡CR Alkyne Coordination->Cu-C≡CR -HX, -Base Cu-C≡CR->Transmetalation

Catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation HNR'R'' Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) -HX, -Base Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R''

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Diiodoimidazole, Coupling Partner, and Base in a reaction vessel. B Add Solvent. A->B C Degas the mixture (e.g., with Argon). B->C D Add Palladium Catalyst and Ligand. C->D E Heat the reaction mixture to the specified temperature (conventional or microwave). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture. F->G H Perform aqueous work-up (e.g., add water and extract with an organic solvent). G->H I Dry the organic layer and concentrate. H->I J Purify the crude product (e.g., column chromatography). I->J

A typical experimental workflow for palladium-catalyzed cross-coupling.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions with diiodoimidazoles. These should be adapted based on the specific substrates, catalyst system, and available laboratory equipment.

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
  • To a microwave vial, add the diiodoimidazole (1.0 mmol), the corresponding arylboronic acid (1.2-2.4 mmol), and the base (e.g., K₂CO₃, 2.0-4.0 mmol).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol) and the appropriate solvent (e.g., DME, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature (e.g., 150 °C) for the designated time (e.g., 10-20 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • In a flask, dissolve the diiodoimidazole (1.0 equiv) in a suitable solvent (e.g., THF or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv) and, if required, the copper(I) co-catalyst (e.g., CuI, 0.025-0.1 equiv).[3]

  • Add the terminal alkyne (1.1-2.2 equiv) and the base (e.g., triethylamine or diisopropylamine, 2.0-7.0 equiv).[3]

  • Stir the reaction mixture at room temperature or heat as required until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with an organic solvent (e.g., Et₂O) and filter through a pad of celite.[3]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[3]

  • Purify the product by flash column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried, sealed tube under an inert atmosphere (e.g., argon), combine the diiodoimidazole (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOt-Bu, 1.4 equiv), a palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), and a suitable phosphine ligand (e.g., X-Phos, 0.04 equiv).[1]

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).[1]

  • Seal the tube and heat the mixture at the specified temperature (e.g., 100-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.[2]

Conclusion

The choice of palladium catalyst for cross-coupling reactions with diiodoimidazoles is a critical factor that dictates the success of the synthesis. For Suzuki-Miyaura couplings, palladacycle precatalysts with bulky phosphine ligands like SPhos, or complexes with bidentate phosphines such as dppf, often provide excellent yields under microwave irradiation. In Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂/CuI system remains a reliable choice, while modern catalyst systems offer copper-free alternatives. For Buchwald-Hartwig aminations, catalyst systems comprising a palladium(II) precursor and a bulky, electron-rich phosphine ligand such as X-Phos or SPhos are generally preferred for their high activity and broad substrate scope.[1] The provided protocols and comparative data serve as a valuable resource for researchers in the rational selection of catalysts and the optimization of reaction conditions for the synthesis of novel imidazole-containing compounds.

References

A Comparative Guide to the Cost-Effectiveness of 2,4-Diiodo-1H-Imidazole Versus Other Dihaloimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a critical determinant of efficiency and cost in the intricate process of drug discovery and development. Dihaloimidazoles are a versatile class of intermediates, prized for their utility in constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other therapeutic agents. Among these, 2,4-diiodo-1H-imidazole offers distinct advantages in terms of reactivity, though questions regarding its cost-effectiveness compared to its dibromo- and dichloro-analogs persist. This guide provides an objective comparison of the performance and economic viability of this compound against other dihaloimidazoles, supported by experimental data and detailed protocols.

Executive Summary

This guide demonstrates that while this compound presents a higher upfront cost due to the price of iodine, its enhanced reactivity in crucial cross-coupling reactions can lead to higher yields and simpler purification processes, potentially offsetting the initial expenditure. In contrast, 2,4-dibromo-1H-imidazole offers a balanced profile of reactivity and cost, making it a viable alternative for many applications. 2,4-dichloro-1H-imidazole is the most economical option in terms of raw material cost but its lower reactivity often necessitates harsher reaction conditions and may lead to lower yields, impacting its overall cost-effectiveness.

Data Presentation

Table 1: Cost Analysis of Starting Materials
CompoundHalogen SourceApprox. Price of Halogen Source (per kg)Starting MaterialApprox. Price of Imidazole (per kg)
This compoundIodine (I₂)~$70 - $150[1][2][3][4][5]Imidazole~$25 - $100[6][7][8][9][10]
2,4-Dibromo-1H-imidazoleBromine (Br₂)~$2.50 - $5[11][12][13][14][15]Imidazole~$25 - $100[6][7][8][9][10]
2,4-Dichloro-1H-imidazoleN-Chlorosuccinimide (NCS)~$15 - $100[16][17][18][19][20]Imidazole~$25 - $100[6][7][8][9][10]
Table 2: Comparison of Synthetic Yields and Reactivity
DihaloimidazoleTypical Synthesis YieldReactivity in Suzuki/Sonogashira Coupling
This compound70-80%High[21][22][23][24]
2,4-Dibromo-1H-imidazole75-85%Moderate to High[21][22][24]
2,4-Dichloro-1H-imidazole60-75%Low to Moderate[21][22][24]

Experimental Protocols

Synthesis of this compound

Materials:

  • Imidazole (1.0 eq)

  • Iodine (2.2 eq)

  • Potassium Iodide (0.5 eq)

  • Sodium Hydroxide (2.5 eq)

  • Water

  • Hydrochloric Acid (to adjust pH)

Procedure:

  • Dissolve imidazole in water.

  • In a separate flask, dissolve iodine and potassium iodide in water.

  • Cool the imidazole solution to 0-5 °C.

  • Slowly add the iodine solution to the imidazole solution while maintaining the temperature.

  • Add a solution of sodium hydroxide dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Adjust the pH to ~7 with hydrochloric acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Synthesis of 2,4-Dibromo-1H-imidazole

Materials:

  • Imidazole (1.0 eq)

  • Bromine (2.2 eq)

  • Sodium Hydroxide (2.5 eq)

  • Water

  • Hydrochloric Acid (to adjust pH)

Procedure:

  • Dissolve imidazole in water.

  • Cool the solution to 0-5 °C.

  • Slowly add bromine to the imidazole solution while maintaining the temperature.

  • Add a solution of sodium hydroxide dropwise.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Adjust the pH to ~7 with hydrochloric acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,4-dibromo-1H-imidazole.

Synthesis of 2,4-Dichloro-1H-imidazole

Materials:

  • Imidazole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (2.2 eq)

  • Acetonitrile

  • Sodium Bicarbonate (optional, for workup)

Procedure:

  • Dissolve imidazole in acetonitrile.

  • Add N-chlorosuccinimide in portions to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield 2,4-dichloro-1H-imidazole.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Dihaloimidazole cluster_coupling Application in Kinase Inhibitor Synthesis start Imidazole reaction1 Halogenation Reaction start->reaction1 reagents Halogenating Agent (I₂, Br₂, or NCS) reagents->reaction1 product1 2,4-Dihalo-1H-imidazole reaction1->product1 reaction2 Suzuki Cross-Coupling product1->reaction2 product1->reaction2 boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction2 catalyst Palladium Catalyst & Base catalyst->reaction2 intermediate Arylated Imidazole Intermediate reaction2->intermediate further_steps Further Synthetic Modifications intermediate->further_steps final_product Kinase Inhibitor further_steps->final_product

Caption: Workflow for the synthesis and application of dihaloimidazoles in kinase inhibitor development.

Performance Comparison in Synthetic Applications

The primary advantage of iodo-substituted imidazoles lies in their superior reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions.[21][22][23][24] The carbon-iodine bond is weaker than the carbon-bromine and carbon-chlorine bonds, facilitating oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. This enhanced reactivity can translate to:

  • Higher Yields: Reactions with this compound often proceed to completion more readily, resulting in higher isolated yields of the desired product.

  • Milder Reaction Conditions: The use of iodo-derivatives may allow for lower reaction temperatures and shorter reaction times, which can be crucial for sensitive substrates.

  • Broader Substrate Scope: The higher reactivity can enable the coupling of more challenging or sterically hindered substrates.

In contrast, chloro-substituted imidazoles are the least reactive and often require more forcing conditions, such as higher temperatures and more active catalysts, which can lead to side reactions and lower yields.[21][22][24] Bromo-imidazoles offer a good compromise between reactivity and cost.

signaling_pathway Dihaloimidazole 2,4-Dihalo-1H-imidazole (Precursor) Inhibitor Kinase Inhibitor (Synthesized) Dihaloimidazole->Inhibitor Synthesis Kinase Target Kinase (e.g., CDK2, Tpl2) PhosphorylatedSubstrate Phosphorylated Substrate (Cellular Response) Kinase->PhosphorylatedSubstrate Phosphorylation ATP ATP ATP->Kinase Inhibitor->Kinase Block Inhibition Substrate Substrate Protein Substrate->Kinase Block->Kinase

Caption: Role of dihaloimidazole-derived kinase inhibitors in blocking substrate phosphorylation.

Conclusion

The choice between this compound and other dihaloimidazoles is a nuanced decision that depends on the specific requirements of a research project or drug development campaign.

  • For projects where high yields, mild reaction conditions, and a broad substrate scope are paramount, this compound is the superior choice, and its higher initial cost may be justified by the overall efficiency and success rate of the synthesis.

  • For cost-sensitive projects or when the subsequent coupling reactions are known to be facile, 2,4-dibromo-1H-imidazole provides a well-balanced and cost-effective option.

  • 2,4-dichloro-1H-imidazole is best suited for initial exploratory studies where raw material cost is the primary driver and the potential for lower yields and more challenging reaction conditions is acceptable.

Ultimately, a thorough evaluation of the specific synthetic route and the target molecule's complexity should guide the selection of the most appropriate dihaloimidazole building block.

References

Monitoring Reactions of 2,4-diiodo-1H-imidazole: A Comparative Guide to LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount for optimization, yield maximization, and impurity profiling. When working with versatile building blocks like 2,4-diiodo-1H-imidazole, which are frequently employed in the synthesis of pharmaceuticals and other high-value compounds, robust analytical methods are essential. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for monitoring reactions involving this compound, alongside alternative techniques, supported by experimental data and protocols.

Reactions with this compound commonly involve the sequential substitution of the two iodine atoms, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination. Effective reaction monitoring requires an analytical method capable of simultaneously separating and quantifying the starting material (this compound), the mono-substituted intermediate, the desired di-substituted product, and any potential by-products.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard

LC-MS stands out as the premier technique for monitoring these complex reactions due to its high sensitivity, selectivity, and ability to handle a wide range of analyte polarities.

Proposed LC-MS Method for Reaction Monitoring

This proposed method is a composite based on established protocols for halogenated imidazoles and the monitoring of cross-coupling reactions.

Experimental Protocol:

  • Sample Preparation: At specified time points, a small aliquot (e.g., 10 µL) of the reaction mixture is withdrawn, quenched (e.g., with an excess of a suitable reagent or by rapid cooling), and diluted with a 1:1 mixture of acetonitrile and water. The diluted sample is then filtered through a 0.22 µm syringe filter before injection into the LC-MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for good separation of the non-polar to moderately polar analytes.

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A gradient elution is crucial to separate the highly non-polar di-iodinated starting material from the progressively more polar mono-substituted and di-substituted products. A typical gradient could be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for imidazole compounds.

    • Scan Mode: A full scan can be used for initial identification of all components. For quantitative monitoring, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is preferred for higher sensitivity and specificity.

    • Key m/z Values to Monitor: The mass-to-charge ratios (m/z) of the protonated molecules [M+H]⁺ should be monitored. For example, in a Suzuki coupling with phenylboronic acid:

      • This compound: m/z 318.87

      • 2-iodo-4-phenyl-1H-imidazole (mono-substituted intermediate): m/z 270.98

      • 4-iodo-2-phenyl-1H-imidazole (mono-substituted intermediate): m/z 270.98

      • 2,4-diphenyl-1H-imidazole (di-substituted product): m/z 221.11

Data Presentation

The quantitative data obtained from the LC-MS analysis can be summarized in a table to track the progress of the reaction over time.

Time (hours)This compound (Area %)Mono-substituted Intermediate (Area %)Di-substituted Product (Area %)
010000
165305
2305515
454550
8<11090

Visualization of the LC-MS Workflow

LCMS_Workflow cluster_reaction Chemical Reaction cluster_sampling Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture (this compound + Reagents) Sampling Aliquoting & Quenching Reaction->Sampling Dilution Dilution & Filtration Sampling->Dilution LC Liquid Chromatography (Separation) Dilution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Peak Integration & Quantification) MS->Data

General workflow for monitoring a chemical reaction using LC-MS.

Comparison with Alternative Monitoring Techniques

While LC-MS is a powerful tool, other analytical techniques can also be employed for reaction monitoring, each with its own advantages and disadvantages.

FeatureLC-MSNuclear Magnetic Resonance (NMR)Gas Chromatography (GC-MS)
Principle Separation by chromatography, detection by massAbsorption of radiofrequency by atomic nuclei in a magnetic fieldSeparation of volatile compounds in a gaseous mobile phase, detection by mass
Sensitivity Very high (ng/L to pg/L)Moderate to low (mg to µg)High (µg/L to ng/L)
Selectivity Very highHighHigh
Sample Throughput HighLowModerate
Structural Info Molecular weight and fragmentationDetailed structural informationMolecular weight and fragmentation
Online Monitoring Possible with specialized setups[1][2][3]Possible with flow-NMR[4][5][6][7]Less common for liquid phase reactions
Limitations Requires ionization of analytes, potential for matrix effectsLower sensitivity, requires deuterated solvents for locking, complex spectraAnalytes must be volatile and thermally stable, may require derivatization[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is non-destructive. It can be used for quantitative analysis by integrating the signals corresponding to specific protons of the reactants and products.[4][5]

Experimental Protocol (NMR):

  • A known amount of an internal standard is added to the reaction mixture at the beginning of the reaction.

  • At regular intervals, an aliquot of the reaction mixture is transferred to an NMR tube.

  • A ¹H NMR spectrum is acquired.

  • The integrals of characteristic peaks for the starting material, intermediate(s), and product(s) are compared to the integral of the internal standard to determine their respective concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

For reactions involving volatile and thermally stable imidazole derivatives, GC-MS can be a viable alternative.[8][9] However, many of the products of cross-coupling reactions with this compound may have low volatility, requiring derivatization to increase their volatility before GC analysis.

Experimental Protocol (GC-MS):

  • An aliquot of the reaction mixture is taken and quenched.

  • If necessary, the analytes are derivatized to increase their volatility.

  • The sample is injected into the GC-MS.

  • The separation is achieved on a capillary column, and the components are identified and quantified by the mass spectrometer.

Visualization of the Decision-Making Process

Method_Selection cluster_criteria Key Considerations cluster_methods Recommended Method Start Start: Need to Monitor Reaction of this compound Sensitivity High Sensitivity Required? Start->Sensitivity Structural Detailed Structural Information Needed? Start->Structural Volatility Are Analytes Volatile? Start->Volatility LCMS LC-MS Sensitivity->LCMS Yes NMR NMR Sensitivity->NMR No Structural->LCMS No Structural->NMR Yes Volatility->LCMS No GCMS GC-MS Volatility->GCMS Yes

Decision tree for selecting an analytical method for reaction monitoring.

Conclusion

For monitoring reactions involving this compound, LC-MS is the most versatile and powerful technique , offering a superior combination of sensitivity, selectivity, and applicability to a wide range of reaction products. Its ability to provide quantitative data on the consumption of starting materials and the formation of products and byproducts in a single run makes it an invaluable tool for reaction optimization and process control. While NMR and GC-MS can be useful in specific scenarios, they generally lack the broad applicability and high sensitivity of LC-MS for this type of chemical transformation. The choice of method should ultimately be guided by the specific requirements of the analysis, including the need for structural information, sensitivity, and sample throughput.

References

Stability Under Scrutiny: A Comparative Analysis of 2,4-Diiodo-1H-Imidazole and Other Halogenated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of chemical intermediates is a critical parameter influencing reaction efficiency, product purity, and ultimately, the viability of a synthetic route. This guide provides a comprehensive comparison of the stability of 2,4-diiodo-1H-imidazole against other halogenated imidazoles, offering insights grounded in chemical principles and supported by available experimental data on related compounds.

The inherent reactivity of halogenated imidazoles makes them valuable synthons in medicinal chemistry and materials science. However, this reactivity is intrinsically linked to their stability. Understanding the relative stability of these compounds under various conditions—thermal, photochemical, and chemical—is paramount for their effective handling, storage, and application. This guide focuses on comparing this compound with its dibromo- and dichloro-analogs, providing a framework for informed decision-making in research and development.

Predicted Relative Stability: A Look at Carbon-Halogen Bond Energies

The stability of halogenated organic compounds is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend: C-Cl > C-Br > C-I. A higher bond dissociation energy correlates with greater thermal and photolytic stability, as more energy is required to cleave the bond. Consequently, a general trend in the stability of 2,4-dihalo-1H-imidazoles can be predicted.

CompoundC-X Bond TypePredicted Relative Stability
2,4-dichloro-1H-imidazoleC-ClHighest
2,4-dibromo-1H-imidazoleC-BrIntermediate
This compoundC-ILowest

This predicted trend forms the basis of our comparative analysis. The weaker C-I bonds in this compound suggest it is the most susceptible to degradation under energetic conditions.

Comparative Stability Analysis

While direct, side-by-side quantitative stability studies for this specific series of dihalogenated imidazoles are not extensively available in peer-reviewed literature, this guide synthesizes known physicochemical properties and data from related halogenated and imidazole-containing compounds to provide a robust comparative framework.

Thermal Stability

The thermal stability of halogenated imidazoles is inversely related to the strength of the C-X bond. The weaker C-I bond is expected to be the most susceptible to thermal cleavage. Studies on imidazole-based ionic liquids indicate that the imidazole ring itself is thermally robust, suggesting that the initiation of thermal decomposition is likely to occur at the C-X bond.

Stability ParameterThis compound2,4-dibromo-1H-imidazole2,4-dichloro-1H-imidazole
Predicted Decomposition Onset LowestIntermediateHighest
Primary Degradation Pathway Homolytic cleavage of the C-I bondHomolytic cleavage of the C-Br bondHomolytic cleavage of the C-Cl bond
Photostability

The absorption of UV-Vis light can induce the homolytic cleavage of the C-X bond. The energy required for this process is lowest for the C-I bond, making this compound the most photosensitive among the three. The imidazole moiety itself is also known to be susceptible to photodegradation, potentially leading to complex degradation profiles.

Stability ParameterThis compound2,4-dibromo-1H-imidazole2,4-dichloro-1H-imidazole
Predicted Photosensitivity HighestIntermediateLowest
Potential Degradation Products Deiodinated and ring-opened productsDebrominated and ring-opened productsDechlorinated and ring-opened products
Chemical Stability

The chemical stability of halogenated imidazoles can be influenced by pH and the presence of oxidizing or reducing agents. The electron-rich nature of the imidazole ring can modulate the reactivity of the C-X bond towards nucleophilic attack.

  • Hydrolytic Stability : The imidazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening. The relative hydrolytic stability of the halogenated derivatives is expected to be similar, with the primary influence being the reaction conditions.

  • Oxidative Stability : The imidazole ring is generally resistant to mild oxidation but can be degraded by strong oxidizing agents. The presence of iodine in this compound may make it more susceptible to oxidative degradation compared to its chloro and bromo counterparts. Base-mediated autoxidation has been observed in some imidazole-containing molecules.

  • Reductive Stability : The C-I bond is the most susceptible to reductive cleavage. Deiodination can occur in the presence of reducing agents or under certain catalytic conditions.

Stability ParameterThis compound2,4-dibromo-1H-imidazole2,4-dichloro-1H-imidazole
Susceptibility to Oxidation HighestIntermediateLowest
Susceptibility to Reduction HighestIntermediateLowest

Experimental Protocols

To empirically determine the stability of these compounds, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.

General Protocol for a Stability-Indicating HPLC Method
  • Column Selection : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to separate the parent compound from its degradation products. The pH of the buffer should be optimized for peak shape and separation.

  • Detection : UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 210-280 nm).

  • Forced Degradation Studies : To demonstrate the stability-indicating nature of the method, the compound is subjected to forced degradation under various stress conditions:

    • Acidic Hydrolysis : 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis : 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation : 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation : The solid compound is heated in an oven at a high temperature (e.g., 105 °C) for a defined period.

    • Photodegradation : The compound (in solid state or solution) is exposed to a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis : The stressed samples are then analyzed by the developed HPLC method to confirm that the degradation products are well-resolved from the parent peak.

Visualizing Degradation Pathways

The degradation of halogenated imidazoles can proceed through several pathways. The following diagram illustrates a plausible degradation pathway for this compound under photolytic or reductive conditions, leading to deiodination.

G This compound This compound Mono-iodo-imidazole_intermediate Mono-iodo-imidazole intermediate This compound->Mono-iodo-imidazole_intermediate Deiodination (hν or reduction) Ring_Opened_Products Ring-Opened Products This compound->Ring_Opened_Products Hydrolysis/Oxidation Imidazole Imidazole Mono-iodo-imidazole_intermediate->Imidazole Deiodination (hν or reduction) Imidazole->Ring_Opened_Products Hydrolysis/Oxidation

Caption: Plausible degradation pathway of this compound.

The following diagram illustrates the general workflow for assessing the stability of a halogenated imidazole.

G cluster_0 Stress Conditions Acid_Hydrolysis Acidic Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Basic Hydrolysis Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation (H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photolytic Photolytic Stress Photolytic->HPLC_Analysis Halogenated_Imidazole Halogenated Imidazole Sample Halogenated_Imidazole->Acid_Hydrolysis Halogenated_Imidazole->Base_Hydrolysis Halogenated_Imidazole->Oxidation Halogenated_Imidazole->Thermal Halogenated_Imidazole->Photolytic Data_Analysis Data Analysis (% Degradation, Kinetics) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for stability assessment.

Conclusion

Based on fundamental chemical principles, the stability of 2,4-dihalo-1H-imidazoles is predicted to decrease with the increasing atomic number of the halogen substituent. Therefore, this compound is expected to be the least stable, while 2,4-dichloro-1H-imidazole is predicted to be the most stable among the compared analogs. This trend is primarily attributed to the decreasing carbon-halogen bond strength down the group. For critical applications, it is imperative to conduct experimental stability studies under conditions relevant to the intended use. The protocols and principles outlined in this guide provide a solid foundation for such investigations.

A Comparative Guide to the Biological Activity of Iodo-Imidazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of iodo-substituted imidazole derivatives against other imidazole analogs. While direct comparative studies on 2,4-diiodo-1H-imidazole derivatives are limited in publicly available literature, this guide synthesizes existing data on iodinated and other halogenated imidazoles to offer insights into their therapeutic potential.

The imidazole scaffold is a fundamental component in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Chemical modifications to the imidazole ring, particularly through halogenation, are a key strategy in developing new therapeutic agents. The introduction of iodine, in particular, can significantly influence a compound's lipophilicity, electronic properties, and ability to form halogen bonds, thereby affecting its interaction with biological targets.[1] This guide explores the comparative biological activity of iodo-imidazole derivatives in the key areas of anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Imidazole derivatives have demonstrated significant promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.[1][2] The incorporation of iodine into the imidazole structure has been shown to enhance cytotoxic activity.

A notable example is an iodine-substituted dimethoxyphenyl imidazole gold (I) complex, which has demonstrated potent cytotoxicity against hepatocellular carcinoma (HCC) cells (HepG2, SMMC-7721, and Hep3B cell lines).[3] In vitro studies revealed that this compound was at least twice as cytotoxic as the commonly used chemotherapy drug, cisplatin.[3] Furthermore, in a HepG2 xenotransplantation mouse model, the iodine-substituted imidazole complex showed a significant anticancer effect compared to cisplatin.[3]

CompoundCell LineIC50 (µM)Reference
Iodine-substituted dimethoxyphenyl imidazole gold (I) complexHepG20.50[3]
SMMC-77210.92[3]
Hep3B0.52[3]
CisplatinHepG2>1.0[3]

Experimental Protocols:

Cell Viability Assay (MTT Assay):

  • Cancer cell lines (e.g., HepG2, SMMC-7721, Hep3B) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., iodine-substituted imidazole derivatives) and a control (e.g., cisplatin) for a specified period (e.g., 48 hours).

  • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vivo Xenograft Model:

  • Human cancer cells (e.g., HepG2) are subcutaneously injected into immunodeficient mice.

  • Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

  • The treatment group receives the test compound (e.g., iodine-substituted imidazole derivative) via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle or a standard drug like cisplatin.

  • Tumor volume and body weight are measured regularly throughout the experiment.

  • At the end of the study, the tumors are excised and weighed. The anticancer effect is evaluated by comparing the tumor growth inhibition between the treated and control groups.

Signaling Pathway Visualization:

anticancer_pathway cluster_cell Cancer Cell Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds to Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Activity Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Activity Apoptosis Apoptosis Apoptosis->Cell_Activity Inhibits Iodo_Imidazole Iodo-Imidazole Derivative Iodo_Imidazole->RTK Inhibits Iodo_Imidazole->Signaling_Cascade Inhibits Iodo_Imidazole->Apoptosis Induces

Caption: Potential mechanism of action for iodo-imidazole derivatives in cancer cells.

Antimicrobial Activity

Imidazole derivatives are well-established for their antimicrobial properties, with the imidazole ring being a core component of many antifungal drugs. Halogenation of the imidazole ring can further enhance the antimicrobial spectrum and potency. While specific data on this compound derivatives is scarce, the general principle is that the introduction of halogens can improve the antimicrobial activity of the parent compound.

The mechanism of action for antimicrobial imidazoles often involves the inhibition of ergosterol synthesis in fungi, leading to disruption of the cell membrane. In bacteria, they may interfere with various cellular processes.

Experimental Protocols:

Minimum Inhibitory Concentration (MIC) Determination:

  • A series of twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans).

  • Positive (microorganism without compound) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Workflow for Antimicrobial Screening:

antimicrobial_workflow Start Start: Synthesize Derivatives Prepare_Stock Prepare Stock Solutions of Derivatives Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plates Prepare_Stock->Serial_Dilution Microorganism_Culture Culture Target Microorganisms Inoculation Inoculate Plates with Microorganisms Microorganism_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Determine MIC Incubation->Read_Results Data_Analysis Analyze and Compare Activity Read_Results->Data_Analysis End End: Identify Potent Compounds Data_Analysis->End

Caption: General workflow for screening the antimicrobial activity of imidazole derivatives.

Enzyme Inhibition

Imidazole derivatives are known to interact with a variety of enzymes, often by binding to their active sites and modulating their activity. This makes them attractive candidates for the development of enzyme inhibitors for various therapeutic targets. The unique properties of the iodine atom, such as its size and ability to form strong halogen bonds, suggest that iodo-imidazole derivatives could be potent and selective enzyme inhibitors.

For example, certain diaryl derivatives of imidazole-thione have been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[4] The in vitro treatment of these enzymes with a 4,5-diphenylimidazole-2-thione derivative resulted in reversible, non-competitive inhibition with Ki values of 3.5 x 10⁻⁵ M for α-glucosidase and 6.5 x 10⁻⁵ M for α-amylase.[4]

CompoundEnzymeInhibition TypeKi Value (M)
4,5-diphenylimidazole-2-thioneα-glucosidaseNon-competitive3.5 x 10⁻⁵
α-amylaseNon-competitive6.5 x 10⁻⁵

Experimental Protocols:

Enzyme Inhibition Assay (e.g., α-glucosidase):

  • The enzyme (e.g., α-glucosidase) is pre-incubated with various concentrations of the test inhibitor (e.g., an iodo-imidazole derivative) in a suitable buffer.

  • The enzymatic reaction is initiated by adding the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is stopped, and the amount of product formed is measured, often spectrophotometrically by detecting the release of p-nitrophenol.

  • The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.

  • The IC50 value is determined from the dose-response curve.

  • To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations, followed by analysis using Lineweaver-Burk or other kinetic plots.

Logical Relationship in Enzyme Inhibition:

enzyme_inhibition Enzyme Enzyme Product Product Enzyme->Product Catalyzes conversion of Substrate Substrate Substrate->Enzyme Iodo_Imidazole Iodo-Imidazole Inhibitor Iodo_Imidazole->Enzyme Binds to

Caption: Interaction between an enzyme, its substrate, and an iodo-imidazole inhibitor.

Conclusion

The available data, although not extensive for this compound derivatives specifically, strongly suggests that the incorporation of iodine into the imidazole scaffold is a promising strategy for enhancing biological activity. The unique properties of iodine can lead to increased potency in anticancer, antimicrobial, and enzyme inhibitory applications. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives is warranted to fully explore their therapeutic potential. Direct comparative studies with non-iodinated and other halogenated analogs would be invaluable in elucidating clear structure-activity relationships and guiding future drug design efforts.

References

Safety Operating Guide

Proper Disposal of 2,4-diiodo-1H-imidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-diiodo-1H-imidazole, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste. [1][2] This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and, in cases of potential splashing, a chemical-resistant apron.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[2][3]

Waste Characterization and Segregation

Proper characterization and segregation of waste are the foundational steps for safe and compliant disposal. This compound waste is categorized as halogenated organic waste .

Key Segregation Practices:

  • Dedicated Waste Containers: Use clearly labeled, dedicated containers for all this compound waste. The label should include the chemical name, "Hazardous Waste," and associated hazard symbols.

  • Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste. This is crucial as it can complicate and increase the cost of disposal.

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated lab supplies, residual powder) from liquid waste (e.g., solutions containing the compound) into separate, appropriate containers.

Physical and Chemical Properties

While specific data for this compound is limited, the following table summarizes its known properties and includes data from closely related iodinated imidazoles for reference.

PropertyValue/InformationReference Compound(s)
Molecular Formula C₃H₂I₂N₂-
Molecular Weight 319.87 g/mol -
Appearance Off-white to pale yellow solid-
Melting Point 136-140 °C4-iodo-1H-imidazole[1]
Solubility Expected to have low aqueous solubility. Soluble in methanol.4-iodo-1H-imidazole[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[3]-
Decomposition Thermal decomposition may produce toxic fumes of iodine, nitrogen oxides (NOx), and carbon oxides (CO, CO₂).General for halogenated organics

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department and handled by a licensed hazardous waste disposal company. The following protocol outlines the necessary steps for laboratory personnel.

Experimental Protocol: Waste Accumulation and Preparation for Disposal

  • Container Selection:

    • For solid waste (e.g., contaminated gloves, weighing paper, solid compound), use a puncture-resistant, sealable container clearly labeled "Hazardous Waste: Solid Halogenated Organic" and list "this compound".

    • For liquid waste (e.g., solutions containing the compound), use a leak-proof, compatible container with a secure cap. Label it "Hazardous Waste: Liquid Halogenated Organic" and list "this compound" and the solvent(s) used. Ensure the container has secondary containment.

  • Waste Collection:

    • Carefully transfer waste into the designated container, minimizing the generation of dust or splashes.

    • Ensure containers are securely sealed after each addition of waste.

  • Documentation:

    • Maintain a detailed log of the waste generated. This should include the quantity, concentration (if in solution), and the date of generation.

  • Storage:

    • Store the sealed waste containers in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Final Disposal Method

The primary and recommended method for the final destruction of halogenated organic compounds like this compound is high-temperature incineration .[4] This process must be carried out in a specialized facility equipped with scrubbers to neutralize acidic gases, such as hydrogen iodide, that are generated during combustion. For wastes containing over 1% halogenated organic substances, incineration temperatures must be at least 1100°C to ensure complete destruction.[4]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container_solid Use Labeled Container: 'Solid Halogenated Organic Waste' segregate->container_solid Solid Waste container_liquid Use Labeled Container: 'Liquid Halogenated Organic Waste' segregate->container_liquid Liquid Waste store Store in Designated Hazardous Waste Area container_solid->store container_liquid->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal: High-Temperature Incineration contact_ehs->disposal

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 2,4-diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first and most critical lines of defense against chemical exposure. The following table summarizes the required PPE for handling 2,4-diiodo-1H-imidazole, based on recommendations for similar chemical structures.

Body PartPPE RecommendationSpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or other chemically resistant gloves are recommended to prevent skin contact.[1][2][4] Always inspect gloves for tears or contamination before use and replace them immediately if compromised.
Eyes/Face Safety goggles with side-shields or a face shieldTo protect from splashes and dust, safety goggles conforming to OSHA 29 CFR 1910.133 or EU EN166 standards are mandatory.[1][2][5] A face shield may be required for procedures with a high risk of splashing.[1][2][6]
Body Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect skin and clothing from contamination.[1][2]
Respiratory NIOSH-approved RespiratorWork should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust.[1][3][5] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is necessary.[2][3][5]

Operational Plan: Safe Handling Workflow

A systematic approach is essential for the safe handling of this compound. The following step-by-step workflow must be implemented to minimize exposure and prevent accidents.

1. Preparation and Pre-Handling:

  • Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[7]

  • Verify that a calibrated emergency eyewash station and safety shower are readily accessible.[3][5]

  • Assemble all necessary equipment and reagents.

  • Review the Safety Data Sheets (SDSs) of all chemicals to be used in the procedure.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as specified in the table above before entering the designated handling area.

3. Handling the Compound:

  • Handle the compound exclusively within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid the formation of dust and aerosols during handling.

  • Use appropriate, clean, and dry utensils for transferring the solid.

  • Keep the container tightly closed when not in use.[3][8]

4. Post-Handling and Decontamination:

  • Clean the work area thoroughly after the procedure is complete.

  • Decontaminate all equipment used during the process.

  • Properly remove and dispose of PPE.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

5. Emergency Procedures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][5]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][3]

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5][8]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste containing the compound in a dedicated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound waste") and the appropriate hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations for halogenated organic compounds.[1] Do not pour down the drain or dispose of with regular trash.[1][8]

Experimental Protocols

Currently, there are no specific, detailed experimental protocols cited in the safety and handling documents for this compound. Researchers should develop and validate their own experimental procedures based on the specific requirements of their work, incorporating the safety measures outlined in this guide.

Visual Workflow for Safe Handling

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Chemical Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials 3. Assemble Materials check_safety->gather_materials don_ppe 4. Don PPE gather_materials->don_ppe handle_compound 5. Handle Compound in Fume Hood don_ppe->handle_compound close_container 6. Keep Container Closed handle_compound->close_container collect_waste 10. Collect Hazardous Waste handle_compound->collect_waste clean_area 7. Clean & Decontaminate close_container->clean_area dispose_ppe 8. Dispose of PPE clean_area->dispose_ppe wash_hands 9. Wash Hands dispose_ppe->wash_hands label_waste 11. Label Waste Container collect_waste->label_waste store_waste 12. Store Waste Securely label_waste->store_waste dispose_waste 13. Professional Disposal store_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.